6-(Isopropylthio)pyridine-3-boronic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
(6-propan-2-ylsulfanylpyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BNO2S/c1-6(2)13-8-4-3-7(5-10-8)9(11)12/h3-6,11-12H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHEICUZDZXGHOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C=C1)SC(C)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70681628 | |
| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-90-0 | |
| Record name | {6-[(Propan-2-yl)sulfanyl]pyridin-3-yl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70681628 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed guide to the proposed synthesis and characterization of 6-(Isopropylthio)pyridine-3-boronic acid, a potentially valuable building block in medicinal chemistry and drug development. Due to the limited availability of published data for this specific compound, this guide outlines a plausible synthetic route based on established chemical principles and provides predicted characterization data based on analogous compounds.
Overview and Synthetic Strategy
This compound is a bifunctional molecule featuring a pyridine ring substituted with both an isopropylthio group and a boronic acid moiety. This combination of functionalities makes it an attractive intermediate for the synthesis of complex molecules through reactions such as the Suzuki-Miyaura cross-coupling.
A proposed two-step synthesis is outlined below, starting from the commercially available 2-chloro-5-bromopyridine. The first step involves a nucleophilic aromatic substitution to introduce the isopropylthio group, followed by a lithium-halogen exchange and subsequent borylation to install the boronic acid functionality.
Caption: Proposed two-step synthesis of this compound.
Experimental Protocols
The following are detailed, proposed experimental protocols for the synthesis of this compound.
Step 1: Synthesis of 2-(Isopropylthio)-5-bromopyridine
This procedure details the nucleophilic aromatic substitution of 2-chloro-5-bromopyridine with isopropyl thiol.
Materials:
-
2-Chloro-5-bromopyridine
-
Isopropyl thiol (2-propanethiol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of sodium hydride (1.2 eq.) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add isopropyl thiol (1.1 eq.) dropwise at 0 °C.
-
Allow the mixture to stir at room temperature for 30 minutes.
-
Add a solution of 2-chloro-5-bromopyridine (1.0 eq.) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and carefully quench by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford 2-(isopropylthio)-5-bromopyridine.
Step 2: Synthesis of this compound
This protocol describes the conversion of 2-(isopropylthio)-5-bromopyridine to the target boronic acid via a lithium-halogen exchange reaction.
Materials:
-
2-(Isopropylthio)-5-bromopyridine
-
Anhydrous tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 2.5 M in hexanes
-
Triisopropyl borate
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
Dissolve 2-(isopropylthio)-5-bromopyridine (1.0 eq.) in anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq.) dropwise, maintaining the temperature below -70 °C.
-
Stir the mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq.) dropwise, ensuring the temperature remains below -70 °C.
-
Allow the reaction to slowly warm to room temperature and stir overnight.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Stir the mixture vigorously for 1 hour to hydrolyze the borate ester.
-
Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure. The resulting solid can be purified by recrystallization or precipitation to yield this compound.
Caption: Workflow for the synthesis of this compound.
Characterization Data (Predicted)
The following tables summarize the predicted characterization data for the intermediate and final products. These predictions are based on the analysis of structurally similar compounds.
Physical and Chemical Properties
| Compound | Molecular Formula | Molecular Weight | Appearance (Predicted) |
| 2-(Isopropylthio)-5-bromopyridine | C8H10BrNS | 232.14 g/mol | Colorless to pale yellow oil |
| This compound | C8H12BNO2S | 197.06 g/mol | White to off-white solid |
Spectroscopic Data
Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Compound | δ (ppm) | Multiplicity | Integration | Assignment |
| 2-(Isopropylthio)-5-bromopyridine | 8.45 | d, J=2.4 Hz | 1H | H-6 |
| 7.60 | dd, J=8.4, 2.4 Hz | 1H | H-4 | |
| 7.10 | d, J=8.4 Hz | 1H | H-3 | |
| 3.80 | sept, J=6.8 Hz | 1H | CH(CH₃)₂ | |
| 1.35 | d, J=6.8 Hz | 6H | CH(CH ₃)₂ | |
| This compound | 8.80 | d, J=2.0 Hz | 1H | H-2 |
| 8.15 | dd, J=8.0, 2.0 Hz | 1H | H-4 | |
| 7.30 | d, J=8.0 Hz | 1H | H-5 | |
| 3.90 | sept, J=6.8 Hz | 1H | CH (CH₃)₂ | |
| 1.40 | d, J=6.8 Hz | 6H | CH(C H₃)₂ | |
| ~5-7 | br s | 2H | B(OH )₂ |
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
| Compound | δ (ppm) | Assignment |
| 2-(Isopropylthio)-5-bromopyridine | 162.5 | C-2 |
| 152.0 | C-6 | |
| 141.0 | C-4 | |
| 122.0 | C-3 | |
| 118.5 | C-5 | |
| 35.0 | C H(CH₃)₂ | |
| 23.0 | CH(C H₃)₂ | |
| This compound | 165.0 | C-6 |
| 155.0 | C-2 | |
| 145.0 | C-4 | |
| 120.0 | C-5 | |
| (not observed) | C-3 (due to quadrupolar relaxation) | |
| 36.0 | C H(CH₃)₂ | |
| 22.5 | CH(C H₃)₂ |
Predicted Mass Spectrometry Data
| Compound | Ionization Mode | Expected m/z |
| 2-(Isopropylthio)-5-bromopyridine | ESI+ | 232/234 [M+H]⁺ (Isotopic pattern for Br) |
| This compound | ESI+ | 198 [M+H]⁺ |
| ESI- | 196 [M-H]⁻ |
Arylboronic acids are known to be prone to dehydration, which can lead to the formation of cyclic boroxine structures. This may be observed in the mass spectrum, complicating interpretation.
Safety Information
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood while wearing personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
2-Chloro-5-bromopyridine: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]
-
Isopropyl thiol: Highly flammable liquid and vapor. Harmful if swallowed. Causes skin irritation. Stench.[3][4][5]
-
n-Butyllithium: Pyrophoric liquid; catches fire spontaneously in air. Reacts violently with water. Causes severe skin burns and eye damage.[6][7][8][9][10]
-
Triisopropyl borate: Flammable liquid and vapor. May cause eye irritation.[11][12][13][14]
This document is intended for research and development purposes only. The proposed procedures should be carried out by trained professionals in a suitably equipped laboratory. All waste should be disposed of in accordance with institutional and local regulations.
References
- 1. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 2. Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chemistry.sdsu.edu [chemistry.sdsu.edu]
- 5. 182.160.97.198:8080 [182.160.97.198:8080]
- 6. 3-Pyridylboronic acid(1692-25-7) 1H NMR spectrum [chemicalbook.com]
- 7. aseestant.ceon.rs [aseestant.ceon.rs]
- 8. preprints.org [preprints.org]
- 9. Using 2H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]
- 11. application.wiley-vch.de [application.wiley-vch.de]
- 12. db-thueringen.de [db-thueringen.de]
- 13. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bmse000432 Pyridine at BMRB [bmrb.io]
Spectroscopic Profile of 6-(Isopropylthio)pyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 6-(Isopropylthio)pyridine-3-boronic acid (CAS No. 1256345-90-0), a compound of interest in synthetic chemistry and drug discovery. Due to the limited availability of public domain raw spectral data for this specific molecule, this document presents predicted spectroscopic characteristics based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. The information herein is intended to serve as a reference for the identification, characterization, and quality control of this compound.
Chemical Structure and Properties
Molecular Formula: C₈H₁₂BNO₂S
Molecular Weight: 197.06 g/mol
The structure of this compound incorporates a pyridine ring, a boronic acid group, and an isopropylthio substituent. These features give rise to a distinct spectroscopic fingerprint.
An In-depth Technical Guide to the Chemical Properties of 6-(isopropylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 6-(isopropylthio)pyridin-3-ylboronic acid. This compound is a valuable building block in medicinal chemistry and materials science, primarily utilized in palladium-catalyzed cross-coupling reactions.
Chemical and Physical Properties
6-(isopropylthio)pyridin-3-ylboronic acid, with the CAS Number 1256345-90-0, is a substituted pyridinylboronic acid. While specific, experimentally determined quantitative data for this particular molecule is not widely published, its properties can be inferred from closely related compounds and general principles of organic chemistry.
Table 1: General Physicochemical Properties of 6-(isopropylthio)pyridin-3-ylboronic acid
| Property | Value | Source/Comment |
| CAS Number | 1256345-90-0 | Chemical Abstract Service |
| Molecular Formula | C₉H₁₄BNO₂S | Calculated |
| Molecular Weight | 211.09 g/mol | Calculated |
| Appearance | Likely a white to off-white solid | Based on similar boronic acids |
| Solubility | Expected to be soluble in polar organic solvents like DMSO, DMF, and alcohols. Slightly soluble in water. | General solubility of boronic acids[1] |
| pKa | Estimated to be in the range of 4-5 for the pyridine nitrogen and 8-9 for the boronic acid. | Inferred from related pyridinylboronic acids |
| Storage | Store in a cool, dry, well-ventilated place. Keep container tightly closed.[2] | General recommendation for boronic acids |
Reactivity and Stability
6-(isopropylthio)pyridin-3-ylboronic acid is primarily utilized as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. The boronic acid moiety can be readily transferred to a palladium catalyst, which then couples with an organic halide or triflate. The presence of the isopropylthio group at the 6-position of the pyridine ring can influence the electronic properties and reactivity of the molecule. The sulfur atom may have a moderate electron-donating effect through resonance, potentially affecting the transmetalation step of the Suzuki-Miyaura coupling.
Boronic acids are known to undergo dehydration to form boroxines (trimeric anhydrides). This process is typically reversible upon the addition of water. For handling and in reactions, it is often used without rigorous drying.
Synthesis and Purification
The synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid can be achieved through several established methods for the preparation of pyridinylboronic acids. A common and effective strategy is the halogen-metal exchange of a corresponding halopyridine followed by borylation.
Experimental Protocol: Synthesis via Halogen-Metal Exchange
This protocol is a general representation and may require optimization for this specific substrate.
Workflow Diagram: Synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid
References
Technical Guide on LY2874455: A Pan-FGFR Inhibitor for Research and Development
Disclaimer: The provided CAS number 1264455-70-9 did not correspond to a specific, publicly documented chemical compound. This guide focuses on the properties and associated data for LY2874455 (CAS number 1254473-64-7), a potent pan-FGFR inhibitor, which is likely the intended subject of inquiry based on contextual analysis of the initial query.
This document provides a comprehensive overview of LY2874455, a small molecule inhibitor of Fibroblast Growth Factor Receptors (FGFRs), intended for researchers, scientists, and professionals in the field of drug development.
Chemical Properties and Identification
LY2874455 is an orally bioavailable, potent, and selective pan-FGFR inhibitor.[1][2][3] It has demonstrated significant antitumor activity in various preclinical models.[2][4]
| Property | Value | Reference |
| CAS Number | 1254473-64-7 | [1] |
| Molecular Formula | C₂₁H₁₉Cl₂N₅O₂ | [2][5] |
| Molecular Weight | 444.31 g/mol | [2][6] |
| IUPAC Name | 2-[4-[(E)-2-[5-[(1R)-1-(3,5-dichloro-4-pyridinyl)ethoxy]-1H-indazol-3-yl]ethenyl]pyrazol-1-yl]ethanol | [5] |
| Canonical SMILES | C--INVALID-LINK--OC2=CC3=C(C=C2)NN=C3/C=C/C4=CN(N=C4)CCO | [5] |
| InChIKey | GKJCVYLDJWTWQU-CXLRFSCWSA-N | [5] |
| Purity | ≥98% | [7] |
| Solubility | Soluble in DMSO (> 10 mM) | [2] |
| Storage | Store at -20°C | [2] |
Mechanism of Action and Biological Activity
LY2874455 functions as a pan-FGFR inhibitor, targeting multiple members of the FGFR family.[1][6][8] The FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, migration, and survival.[9] Dysregulation of the FGF/FGFR signaling pathway is implicated in the development of various cancers.[8]
LY2874455 binds to the ATP-binding pocket of the FGFR kinase domain, inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[4][8] This blockade of FGFR signaling leads to the inhibition of tumor angiogenesis and the proliferation of tumor cells that overexpress FGFRs.[5]
Table of IC₅₀ Values:
| Target | IC₅₀ (nM) | Reference |
| FGFR1 | 2.8 | [1][6] |
| FGFR2 | 2.6 | [1][6] |
| FGFR3 | 6.4 | [1][6] |
| FGFR4 | 6.0 | [1][6] |
| VEGFR2 | 7.0 | [6] |
Signaling Pathway
The FGF/FGFR signaling pathway is initiated by the binding of an FGF ligand and a heparan sulfate proteoglycan (HSPG) cofactor to the extracellular domain of an FGFR.[10][11] This induces receptor dimerization and trans-autophosphorylation of the intracellular tyrosine kinase domains. The activated receptor then recruits and phosphorylates various downstream signaling molecules, leading to the activation of several key pathways, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways.[9][10][12]
Experimental Protocols
In Vitro Kinase Assay:
A biochemical filter-binding assay can be utilized to determine the phosphorylation activity of FGFRs.[6] The general steps are as follows:
-
Prepare a reaction mixture containing Tris-HCl (pH 7.5), HEPES, dithiothreitol, ATP, ³³P-ATP, MnCl₂, NaCl, Triton X-100, dimethyl sulfoxide, a substrate like poly(Glu:Tyr), and the respective FGFR enzyme (FGFR1, FGFR3, or FGFR4).[6]
-
Add varying concentrations of LY2874455 to the reaction mixture.
-
Incubate the mixture at room temperature for 30 minutes.
-
Terminate the reaction by adding 10% H₃PO₄.[6]
-
Filter the mixture and measure the incorporated radioactivity to determine the extent of phosphorylation and the inhibitory effect of LY2874455.
Cell-Based Proliferation Assay:
The anti-proliferative effects of LY2874455 can be assessed using cancer cell lines with known FGFR alterations.[6]
-
Seed cells (e.g., KMS-11, OPM-2, SNU-16, KATO-III) in a 96-well plate at a density of 2,000 cells per well in RPMI medium.[6]
-
Allow the cells to adhere for 6 hours.
-
Treat the cells with a range of concentrations of LY2874455.
-
Incubate the plates at 37°C for 3 days.[6]
-
Add a cell proliferation reagent (e.g., MTT, WST) and incubate for 4 hours at 37°C.[6]
-
Solubilize the formazan product and measure the absorbance at 570 nm using a plate reader to determine cell viability.[6]
Suppliers
LY2874455 is available from various chemical suppliers for research purposes. It is important to note that this compound is for research use only and not for human or veterinary use.
| Supplier | Website |
| MedChemExpress | --INVALID-LINK-- |
| Selleck Chemicals | --INVALID-LINK-- |
| Abcam | --INVALID-LINK-- |
| Creative Enzymes | --INVALID-LINK-- |
| Probechem | --INVALID-LINK-- |
| Biocompare | --INVALID-LINK-- |
Conclusion
LY2874455 is a valuable research tool for investigating the role of the FGF/FGFR signaling pathway in cancer and other diseases. Its potent and selective inhibition of FGFRs makes it a strong candidate for further drug development studies. The information provided in this guide serves as a comprehensive resource for scientists and researchers working with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. LY2874455 - Creative Enzymes [creative-enzymes.com]
- 3. LY2874455 | pan-FGFR inhibitor | Probechem Biochemicals [probechem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Ly-2874455 | C21H19Cl2N5O2 | CID 46944259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. LY2874455, FGF/FGFR inhibitor (CAS 1254473-64-7) | Abcam [abcam.com]
- 8. Molecular mechanisms of the anti-cancer drug, LY2874455, in overcoming the FGFR4 mutation-based resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Stability and Storage of 6-(Isopropylthio)pyridine-3-boronic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 26, 2025
This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 6-(Isopropylthio)pyridine-3-boronic acid. Due to the limited availability of specific stability data for this compound, this guide draws upon established knowledge of structurally related aryl boronic acids, particularly pyridine-3-boronic acid derivatives. The information herein is intended to provide a robust framework for handling and storing this compound to ensure its integrity for research and development activities.
Core Concepts in Stability
The stability of this compound, like other aryl boronic acids, is primarily influenced by its susceptibility to two main degradation pathways: protodeboronation and oxidation. Environmental factors such as moisture, pH, light, and temperature can significantly impact the rate of these degradation processes.
Protodeboronation: This is a chemical reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, leading to the formation of 3-(isopropylthio)pyridine and boric acid. This process is often catalyzed by the presence of water and can be accelerated under acidic or basic conditions.[1][2] Sterically hindered and electron-rich aryl boronic acids are particularly susceptible to this degradation pathway.[2][3]
Oxidation: The boron atom in boronic acids is susceptible to oxidation, which can result in the formation of the corresponding phenol and boric acid. This process can be initiated by atmospheric oxygen and accelerated by exposure to light and elevated temperatures.
Anhydride Formation: Boronic acids have a propensity to lose water to form cyclic trimers known as boroxines (anhydrides).[4] This is a reversible process, and the boronic acid can often be regenerated by treatment with water.
Recommended Storage and Handling
To mitigate degradation and ensure the long-term stability of this compound, the following storage and handling conditions are recommended based on general guidelines for air-sensitive and unstable boronic acids.[5][6]
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8 °C.[7] | Reduces the rate of chemical degradation and minimizes the potential for thermal decomposition. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen).[8] | Minimizes exposure to oxygen and moisture, thereby inhibiting oxidation and protodeboronation.[5] |
| Light | Store in a light-resistant container.[5] | Protects the compound from photo-degradation. |
| Moisture | Keep container tightly sealed in a dry environment.[9][10] | Prevents hydrolysis and protodeboronation. The use of a desiccator is recommended for long-term storage. |
| Incompatible Materials | Store away from strong oxidizing agents, strong acids, and strong bases.[10][11] | Avoids accelerated chemical degradation. |
Handling: All handling of this compound should be performed in a well-ventilated area, preferably within a fume hood or a glove box under an inert atmosphere.[7][8] Personal protective equipment, including safety glasses, chemical-resistant gloves, and a lab coat, should be worn at all times.[9]
Experimental Protocols for Stability Assessment
The following are generalized experimental protocols that can be adapted to assess the stability of this compound under various stress conditions.
Stability-Indicating HPLC Method
Objective: To quantify the purity of this compound and monitor the formation of degradation products over time under specific stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Forced degradation reagents (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
High-performance liquid chromatograph (HPLC) with a UV detector
-
Analytical column (e.g., C18)
Procedure:
-
Method Development: Develop a gradient or isocratic HPLC method capable of separating the parent compound from potential degradation products. The mobile phase will likely consist of a mixture of acetonitrile and water, possibly with a pH modifier to improve peak shape.
-
Forced Degradation Study:
-
Prepare solutions of this compound in a suitable solvent.
-
Expose the solutions to various stress conditions:
-
Acidic: Add 0.1 M HCl and heat at a controlled temperature (e.g., 60 °C).
-
Basic: Add 0.1 M NaOH and heat at a controlled temperature.
-
Oxidative: Add 3% H₂O₂ and store at room temperature.
-
Thermal: Heat a solution of the compound at a controlled temperature.
-
Photolytic: Expose a solution to UV light.
-
-
Take samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
-
Analysis: Analyze the samples by the developed HPLC method.
-
Data Interpretation: Monitor the decrease in the peak area of the parent compound and the increase in the peak areas of any new peaks, which represent degradation products.
¹H NMR Spectroscopy for Degradation Monitoring
Objective: To qualitatively and semi-quantitatively monitor the degradation of this compound in solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., DMSO-d₆, D₂O)
-
NMR spectrometer
Procedure:
-
Initial Spectrum: Dissolve a known amount of the compound in a deuterated solvent and acquire a ¹H NMR spectrum. Identify the characteristic peaks of the starting material.
-
Stress Conditions: Subject the NMR tube to a specific stress condition (e.g., add a drop of acid or base, or heat the sample).
-
Time-course Monitoring: Acquire NMR spectra at regular intervals to observe changes in the spectrum.
-
Data Analysis: Monitor the disappearance of the signals corresponding to the starting material and the appearance of new signals from degradation products. The integration of the peaks can be used for semi-quantitative analysis.[11]
Visualization of Key Processes
The following diagrams illustrate the logical workflow for handling and assessing the stability of this compound and its potential degradation pathways.
Caption: Logical workflow for the proper storage, handling, and stability assessment of this compound.
Caption: Major potential degradation pathways for this compound.
Conclusion
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. amcrasto.wordpress.com [amcrasto.wordpress.com]
- 4. Boronic acid - Wikipedia [en.wikipedia.org]
- 5. ossila.com [ossila.com]
- 6. ehs.umich.edu [ehs.umich.edu]
- 7. echemi.com [echemi.com]
- 8. benchchem.com [benchchem.com]
- 9. keyorganics.net [keyorganics.net]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. benchchem.com [benchchem.com]
Navigating the Bio-Active Potential: A Technical Guide to the Preliminary Biological Screening of 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive framework for conducting a preliminary biological screening of the novel compound, 6-(Isopropylthio)pyridine-3-boronic acid. Capitalizing on the known biological activities of its core pyridine and boronic acid moieties, this document outlines a strategic screening cascade, detailed experimental protocols, and data presentation formats to efficiently assess its therapeutic potential. The proposed screening strategy encompasses a tiered approach, beginning with broad cytotoxicity assessments, followed by targeted enzymatic and receptor-based assays, and culminating in antimicrobial evaluations.
Section 1: Rationale for Screening and Potential Therapeutic Targets
The unique structural composition of this compound suggests several avenues for biological activity. The pyridine scaffold is a well-established pharmacophore present in numerous approved drugs, known for its ability to engage in various biological interactions. Pyridine derivatives have shown promise as antagonists of chemokine receptors like CXCR4, which are implicated in cancer, HIV, and inflammatory diseases.[1][2][3] Furthermore, they are recognized for their potential as antibacterial and enzyme-inhibiting agents.[4][5][6]
The boronic acid group is a versatile functional group known for its ability to form reversible covalent bonds with the active site residues of enzymes, particularly serine proteases.[7] This has led to the development of potent inhibitors of various enzymes, including proteasomes (e.g., Bortezomib), β-lactamases, and fatty acid amide hydrolase.[8][9][10] Boronic acid-containing compounds have also demonstrated significant cytotoxic effects against various cancer cell lines.[11][12][13]
Given this background, the preliminary screening of this compound will focus on three primary areas: 1) Cytotoxicity against cancer cell lines, 2) Enzyme inhibition, and 3) Antimicrobial activity.
Section 2: Proposed Screening Cascade
A tiered or cascaded screening approach is recommended to efficiently allocate resources and systematically evaluate the compound's biological profile.
Caption: A proposed three-tiered screening cascade for this compound.
Section 3: Data Presentation
All quantitative data from the screening assays should be meticulously recorded and presented in a clear, tabular format to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity Data
| Cell Line | Compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| MCF-7 | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| PC-3 | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| HEK293 (Control) | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Enzyme Inhibition Data
| Target Enzyme | Compound Concentration (µM) | % Inhibition (Mean ± SD) | IC50 (µM) |
| Trypsin | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 | |||
| FAAH | 0.1 | ||
| 1 | |||
| 10 | |||
| 100 |
Table 3: Antimicrobial Activity Data
| Microbial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
| Staphylococcus aureus | |
| Escherichia coli | |
| Candida albicans |
Section 4: Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validity of the screening results.
In Vitro Cytotoxicity Assays
4.1.1 MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) and a non-cancerous cell line (e.g., HEK293) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with varying concentrations of this compound (e.g., 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration that inhibits 50% of cell growth) is determined by plotting a dose-response curve.
Caption: Workflow for the MTT cytotoxicity assay.
Enzyme Inhibition Assays
4.2.1 Serine Protease Inhibition Assay (e.g., Trypsin)
Boronic acids are known to inhibit serine proteases.
-
Reagents: Trypsin enzyme, fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC), and assay buffer (e.g., Tris-HCl).
-
Procedure:
-
In a 96-well plate, add the assay buffer, varying concentrations of this compound, and the trypsin enzyme.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence (excitation/emission wavelengths specific to the substrate) over time using a microplate reader.
-
-
Data Analysis: Determine the rate of reaction for each concentration. Calculate the percentage of inhibition relative to a control without the inhibitor. The IC50 value is determined from the dose-response curve.[14]
Receptor Binding Assays
4.3.1 CXCR4 Chemokine Receptor Binding Assay
This assay determines if the compound can displace a known ligand for the CXCR4 receptor.
-
Materials: Cells expressing the CXCR4 receptor (e.g., Jurkat cells), a fluorescently labeled CXCR4 ligand (e.g., a fluorescent derivative of CXCL12), and a flow cytometer.
-
Procedure:
-
Incubate the CXCR4-expressing cells with varying concentrations of this compound.
-
Add the fluorescently labeled ligand and incubate.
-
Wash the cells to remove the unbound ligand.
-
Analyze the cells by flow cytometry to measure the amount of bound fluorescent ligand.
-
-
Data Analysis: A decrease in fluorescence intensity in the presence of the compound indicates competitive binding. The EC50 value (the concentration that displaces 50% of the labeled ligand) can be calculated.[1][2]
Caption: Hypothetical inhibition of the CXCR4 signaling pathway.
Antimicrobial Susceptibility Testing
4.4.1 Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
-
Materials: Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and a fungal strain (e.g., Candida albicans), appropriate broth media (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi), and 96-well plates.
-
Procedure:
-
Prepare a two-fold serial dilution of this compound in the broth media in a 96-well plate.
-
Inoculate each well with a standardized suspension of the microorganism.
-
Include positive (microorganism, no compound) and negative (broth only) controls.
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.
-
Section 5: Conclusion and Future Directions
The preliminary biological screening of this compound, as outlined in this guide, will provide crucial initial data on its potential as a therapeutic agent. Positive results in any of the primary screens will warrant progression to more in-depth secondary assays to elucidate the mechanism of action, determine selectivity, and assess potential liabilities. This systematic approach ensures a thorough and efficient initial evaluation of this novel chemical entity.
References
- 1. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of pyridine derivatives as potential antagonists of chemokine receptor type 4 | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the synthesis and biological activity studies of pyridine and pyrimidine derivatives: A review [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry [mdpi.com]
- 9. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 11. Cytotoxic and apoptotic effects of boron compounds on leukemia cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The synthesis of boronic-imine structured compounds and identification of their anticancer, antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro cytotoxic and apoptotic effects of boric acid on endometrial adenocarcinoma cell lines (HEC-1B and Ischikawa) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of the enzymatic activity of prostate-specific antigen by boric acid and 3-nitrophenyl boronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
solubility of 6-(Isopropylthio)pyridine-3-boronic acid in organic solvents
An In-depth Technical Guide on the Solubility of 6-(Isopropylthio)pyridine-3-boronic acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the solubility characteristics of this compound in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document presents expected solubility trends based on the behavior of analogous boronic acids. The guide details established experimental protocols for determining the solubility of boronic acids, offering a robust framework for researchers to ascertain the solubility of the title compound and its analogs. Furthermore, this document includes visualizations of a standard solubility determination workflow and a typical Suzuki-Miyaura coupling reaction, a key application for this class of compounds, to provide a practical context for its use in synthetic chemistry.
Introduction
This compound is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development. The boronic acid moiety is a versatile functional group, most notably utilized in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds. The pyridine core and the isopropylthio substituent influence the molecule's polarity, hydrogen bonding capabilities, and overall physicochemical properties, which in turn affect its solubility and potential biological activity. A thorough understanding of the solubility of this compound in various organic solvents is crucial for its application in organic synthesis, purification, and formulation. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.
Physicochemical Properties
While specific experimental data for this compound is scarce, some basic properties can be inferred from its structure and from supplier information.
| Property | Value/Information | Source |
| Molecular Formula | C₉H₁₄BNO₂S | Inferred |
| Purity | Typically ≥96% | [1][2] |
| Appearance | Likely a solid at room temperature | [3] |
| Storage | Inert atmosphere, room temperature | [3] |
Solubility Profile
Table 1: Expected Solubility Trends of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Expected Solubility | Rationale |
| Ethers | Diethyl ether, Tetrahydrofuran (THF), Dipropyl ether | High | Phenylboronic acid exhibits high solubility in ethers. The polar nature of the pyridine nitrogen and the boronic acid group can interact favorably with the ether oxygen.[5][6] |
| Ketones | Acetone, 3-Pentanone | High | Phenylboronic acid shows good solubility in ketones. These solvents can act as hydrogen bond acceptors for the boronic acid hydroxyl groups.[5][6] |
| Halogenated Solvents | Chloroform, Dichloromethane | Moderate to High | Phenylboronic acid has moderate solubility in chloroform. The polarity of these solvents can facilitate dissolution.[5][6] |
| Aprotic Polar Solvents | Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO) | High | These solvents are highly polar and are generally good solvents for a wide range of organic compounds, including boronic acids. |
| Hydrocarbons | Heptane, Hexane, Methylcyclohexane | Very Low | Phenylboronic acid has very low solubility in hydrocarbons. The polar nature of this compound makes it unlikely to be soluble in nonpolar solvents.[5][6] |
| Alcohols | Methanol, Ethanol | Moderate to High | Alcohols can act as both hydrogen bond donors and acceptors, which should facilitate the dissolution of the polar boronic acid. |
Experimental Protocols for Solubility Determination
To obtain precise quantitative solubility data for this compound, established experimental methods should be employed. The following are detailed protocols for two common and reliable methods.
Dynamic (Synthetic) Method
This method is based on observing the temperature at which a solid solute completely dissolves in a solvent upon controlled heating.[4][5][7][8]
Principle: A mixture of the solute and solvent of a known composition is heated at a slow, constant rate. The temperature at which the last solid particles disappear is the solubility temperature for that specific concentration.
Apparatus:
-
Jacketed glass vessel with a magnetic stirrer
-
Programmable thermostatic bath
-
Precision thermometer (e.g., Pt100)
-
Luminance probe or laser scattering system for turbidity detection
Procedure:
-
Sample Preparation: Accurately weigh a specific amount of this compound and the desired organic solvent into the glass vessel.
-
Heating and Stirring: Place the vessel in the thermostatic bath and begin stirring to ensure a homogeneous suspension.
-
Temperature Program: Slowly increase the temperature of the bath at a constant rate (e.g., 0.1-0.5 °C/min).
-
Turbidity Measurement: Continuously monitor the turbidity of the solution.
-
Determination of Dissolution Temperature: Record the temperature at which the solution becomes clear, indicating complete dissolution of the solid.[7]
-
Data Collection: Repeat the measurement with different compositions of the solute and solvent to construct a solubility curve (solubility vs. temperature).
Dynamic Method Workflow
Thermodynamic (Shake-Flask) Method
This is a robust and widely accepted protocol for determining the equilibrium solubility of a compound.[9]
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined analytically.
Apparatus:
-
Vials with screw caps
-
Constant temperature shaker bath
-
Centrifuge
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different organic solvent. Ensure that there is undissolved solid.[9]
-
Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C) for an extended period (typically 24 to 48 hours) to ensure equilibrium is reached.[9]
-
Phase Separation: After equilibration, remove the vials and allow the solid to settle. A portion of the supernatant is then carefully removed and centrifuged to separate any remaining fine particles.
-
Sample Analysis: The clear supernatant is carefully diluted with an appropriate solvent, and the concentration of the dissolved this compound is determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry.
-
Data Analysis: The equilibrium solubility is reported as the concentration of the solute in the saturated solution at the specified temperature.
Application in Synthesis: The Suzuki-Miyaura Coupling
A primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of C-C bonds. The solubility of the boronic acid in the reaction solvent is critical for the efficiency of this transformation.
Suzuki-Miyaura Coupling
Conclusion
While specific quantitative solubility data for this compound remains to be published, this technical guide provides a framework for understanding its likely solubility profile based on the behavior of analogous compounds. For researchers and drug development professionals, the detailed experimental protocols herein offer a clear path to determining the precise solubility of this compound in various organic solvents, a critical parameter for its successful application in synthesis, purification, and formulation. The provided workflows for solubility determination and the Suzuki-Miyaura coupling serve as practical visual aids for experimental planning.
References
- 1. chemcd.com [chemcd.com]
- 2. Page loading... [guidechem.com]
- 3. 6-(Methylthio)pyridine-3-boronic acid | 321438-86-2 [sigmaaldrich.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. d-nb.info [d-nb.info]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Structural Analysis of 6-(isopropylthio)pyridin-3-ylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural analysis of 6-(isopropylthio)pyridin-3-ylboronic acid, a key building block in medicinal chemistry and drug development. Due to the limited availability of direct structural data for this specific compound, this guide leverages data from closely related analogs and established analytical methodologies to present a thorough characterization framework. This document details the expected structural features, spectroscopic properties, and provides in-depth experimental protocols for its synthesis and analysis using X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The information herein is intended to equip researchers with the necessary tools to effectively synthesize and characterize this and similar pyridinylboronic acid derivatives.
Introduction
Pyridinylboronic acids are a critical class of reagents in organic synthesis, most notably for their utility in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[1] The incorporation of substituted pyridine moieties is a common strategy in the design of novel therapeutic agents due to their ability to engage in a variety of intermolecular interactions. The title compound, 6-(isopropylthio)pyridin-3-ylboronic acid, offers a unique combination of a nucleophilic sulfur-containing substituent and a versatile boronic acid handle, making it a valuable synthon for accessing novel chemical space in drug discovery programs. A detailed understanding of its three-dimensional structure and spectroscopic properties is paramount for its effective utilization.
Predicted Molecular Structure and Properties
The structure of 6-(isopropylthio)pyridin-3-ylboronic acid features a pyridine ring substituted at the 3-position with a boronic acid group [-B(OH)2] and at the 6-position with an isopropylthio group [-SCH(CH3)2]. The boronic acid moiety is known to be a Lewis acid and can exist in equilibrium with its trigonal planar sp2 hybridized form and a tetrahedral sp3 hybridized form upon coordination with Lewis bases.[2] In the solid state, boronic acids frequently form dimeric or trimeric anhydrides (boroxines) through intermolecular dehydration.[3]
A diagram illustrating the key structural features is presented below.
Caption: Key structural features of 6-(isopropylthio)pyridin-3-ylboronic acid.
Synthesis and Characterization Workflow
The synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid would typically involve the conversion of a suitable halo-pyridine precursor, such as 2-isopropylthio-5-bromopyridine, via a lithium-halogen exchange followed by quenching with a trialkyl borate. Subsequent hydrolysis would then yield the desired boronic acid. A generalized workflow for the synthesis and structural elucidation is depicted below.
Caption: Experimental workflow for synthesis and structural analysis.
Spectroscopic Data (Representative)
As specific data for the title compound is not publicly available, the following tables summarize expected and representative spectroscopic data based on analogous compounds such as 6-(Trifluoromethyl)-3-pyridylboronic acid and (6-propylcarbamoyl)pyridine-3-)boronic acid.[4][5]
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Pyridine-H (ortho to B) | 8.8 - 9.0 | s | - |
| Pyridine-H (meta to B) | 8.2 - 8.4 | d | 7.5 - 8.5 |
| Pyridine-H (para to B) | 7.4 - 7.6 | d | 7.5 - 8.5 |
| -SCH(CH₃)₂ | 3.5 - 3.8 | sept | 6.5 - 7.5 |
| -SCH(CH₃)₂ | 1.3 - 1.5 | d | 6.5 - 7.5 |
| -B(OH)₂ | 8.0 - 8.5 | br s | - |
Note: NMR spectra of boronic acids can be complex due to oligomerization. It is often advisable to run spectra in d4-methanol to break up boroxine trimers, though this will result in the exchange of the B(OH)₂ protons with the solvent.[3]
Table 2: Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Pyridine C-B | 125 - 135 (broad) |
| Pyridine C-S | 160 - 165 |
| Pyridine CH | 120 - 150 |
| -SCH(CH₃)₂ | 35 - 40 |
| -SCH(CH₃)₂ | 22 - 25 |
Table 3: Predicted ¹¹B NMR Data
| Boron Environment | Predicted Chemical Shift (δ, ppm) |
| Trigonal B(OH)₂ | 18 - 22 |
| Tetracoordinate Boronate | 5 - 10 |
Experimental Protocols
Synthesis of 6-(isopropylthio)pyridin-3-ylboronic acid
This protocol is a general procedure adapted from the synthesis of similar arylboronic acids.
-
Reaction Setup: To a solution of 2-isopropylthio-5-bromopyridine (1.0 eq) in anhydrous THF (0.2 M) at -78 °C under an inert atmosphere (e.g., Argon), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise.
-
Lithiation: Stir the reaction mixture at -78 °C for 1 hour.
-
Borylation: Add triisopropyl borate (1.5 eq) dropwise at -78 °C.
-
Warm to Room Temperature: Allow the reaction to slowly warm to room temperature and stir for 12 hours.
-
Hydrolysis: Quench the reaction by the slow addition of 1 M HCl until the solution is acidic (pH ~2).
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., water/acetonitrile) or by column chromatography on silica gel.
X-ray Crystallography
-
Crystal Growth: Grow single crystals suitable for X-ray diffraction by slow evaporation of a saturated solution of the purified boronic acid in an appropriate solvent (e.g., ethyl acetate, acetonitrile, or a mixture thereof). Vapor diffusion techniques can also be employed.[6]
-
Data Collection: Mount a suitable crystal on a goniometer head. Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: Process the collected data (integration, scaling, and absorption correction). Solve the crystal structure using direct methods or Patterson methods, and refine the structure using full-matrix least-squares on F².
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified boronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in an NMR tube. For problematic spectra due to oligomerization, d₄-methanol is recommended.[3]
-
¹H NMR: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer.
-
¹³C NMR: Acquire a one-dimensional ¹³C NMR spectrum.
-
¹¹B NMR: Acquire a one-dimensional ¹¹B NMR spectrum to confirm the boron environment.
-
Data Processing: Process the spectra (Fourier transformation, phasing, and baseline correction) and reference to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the boronic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Analysis: Introduce the sample into the mass spectrometer via direct infusion or through an LC system.
-
Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) to minimize fragmentation and the formation of boroxines.[7]
-
Data Acquisition: Acquire high-resolution mass spectra (HRMS) to confirm the elemental composition.
Conclusion
References
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-(isopropylthio)pyridin-3-ylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridinylboronic acids are invaluable reagents in modern synthetic chemistry, particularly for their application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds. The 6-(isopropylthio)pyridin-3-ylboronic acid scaffold is of significant interest in medicinal chemistry and drug discovery. The presence of the isopropylthio group offers a handle for further synthetic modifications and can influence the physicochemical properties of the resulting biaryl or heteroaryl-aryl compounds. These structural motifs are prevalent in a wide range of biologically active molecules.
This document provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 6-(isopropylthio)pyridin-3-ylboronic acid with various aryl and heteroaryl halides. The described methodology is based on established procedures for similar pyridylboronic acids and serves as a robust starting point for researchers.
Reaction Principle
The Suzuki-Miyaura cross-coupling reaction involves the palladium-catalyzed reaction between an organoborane compound (in this case, 6-(isopropylthio)pyridin-3-ylboronic acid) and an organohalide. The catalytic cycle, illustrated below, consists of three key steps: oxidative addition of the organohalide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium center, and reductive elimination to yield the cross-coupled product and regenerate the active Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a general procedure for the Suzuki-Miyaura cross-coupling of 6-(isopropylthio)pyridin-3-ylboronic acid with an aryl or heteroaryl bromide.
Materials:
-
6-(isopropylthio)pyridin-3-ylboronic acid
-
Aryl or heteroaryl bromide (e.g., 4-bromoanisole, 2-bromopyridine)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., anhydrous potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), or potassium phosphate (K₃PO₄))
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or N,N-dimethylformamide (DMF))
-
Degassed water (if using an aqueous base solution)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask or sealed reaction vial)
-
Magnetic stirrer and heating plate
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 6-(isopropylthio)pyridin-3-ylboronic acid (1.2 equivalents), the aryl or heteroaryl bromide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (typically 2-5 mol%).
-
Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-dioxane/water 4:1 v/v) via syringe. The typical reaction concentration is 0.1-0.2 M with respect to the limiting reagent (the aryl/heteroaryl bromide).
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired cross-coupled product.
-
Application Notes and Protocols for the Synthesis of Substituted Biphenyls using 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of substituted biphenyls is a cornerstone in modern organic chemistry, particularly in the fields of medicinal chemistry and materials science. The biphenyl scaffold is a privileged structure found in numerous biologically active compounds and functional materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biphenyl derivatives. This palladium-catalyzed reaction offers mild reaction conditions, broad functional group tolerance, and the use of readily available and relatively non-toxic boronic acid reagents.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of substituted biphenyls utilizing 6-(Isopropylthio)pyridine-3-boronic acid as a key building block. The incorporation of the 6-(isopropylthio)pyridine moiety can introduce unique physicochemical properties to the target biphenyls, potentially influencing their biological activity and pharmacokinetic profiles. The protocols outlined below are based on established Suzuki-Miyaura coupling methodologies for heteroaryl boronic acids and can be adapted for various aryl and heteroaryl halides.
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The fundamental steps are as follows:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to an aryl or heteroaryl halide (Ar-X), forming a Pd(II) complex.
-
Transmetalation: In the presence of a base, the this compound forms a more nucleophilic boronate species. This species then transfers the 6-(isopropylthio)pyridyl group to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic moieties on the palladium complex couple, forming the desired substituted biphenyl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates to achieve optimal yields.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Aryl Bromides
This protocol is a robust starting point for the coupling of this compound with a range of aryl bromides.
Materials:
-
This compound (1.0 - 1.5 equivalents)
-
Aryl bromide (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-10 mol%)
-
Potassium phosphate (K₃PO₄), anhydrous powder (2.0 - 3.0 equivalents)
-
1,4-Dioxane, anhydrous and degassed
-
Water, degassed
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer with heating plate
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), potassium phosphate (2.0 equiv.), palladium(II) acetate (2 mol%), and SPhos (4 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio by volume) via syringe. The final concentration of the aryl bromide should be between 0.1 and 0.5 M.
-
Reaction: Place the flask in a preheated oil bath at 80-110 °C and stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired substituted biphenyl product.
-
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times and in some cases improve yields.
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium catalyst/ligand system (e.g., Pd(OAc)₂/SPhos or a pre-formed catalyst)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water, DMF, or toluene)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine the aryl halide (1.0 equiv.), this compound (1.5 equiv.), base (2.0 equiv.), palladium precursor (e.g., 2 mol%), and ligand (e.g., 4 mol%).
-
Solvent Addition: Add the degassed solvent to the vial.
-
Microwave Irradiation: Seal the vial with a cap and place it in the microwave reactor. Heat the reaction mixture to the desired temperature (e.g., 100-150 °C) for a specified time (e.g., 15-60 minutes).
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in Protocol 1.
Data Presentation
The following table summarizes typical reaction conditions and expected outcomes for the Suzuki-Miyaura coupling of heteroaryl boronic acids. While specific data for this compound is not extensively reported in publicly available literature, these conditions serve as a general guideline. Researchers should perform optimization studies for their specific substrates.
| Aryl Halide (Example) | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 4-Bromoanisole | This compound | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 12 | Typically Good to Excellent |
| 1-Bromo-4-nitrobenzene | This compound | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (2:1:1) | 85 | 18 | Typically Good |
| 2-Bromopyridine | This compound | Pd₂(dba)₃ (1.5) | XPhos (6) | K₃PO₄ (3) | Dioxane | 110 | 16 | Variable, optimization needed |
| 4-Chlorotoluene | This compound | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2.5) | DMF | 120 | 24 | Typically Moderate to Good |
*Yields are estimates based on similar reactions and require experimental verification.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the synthesis of substituted biphenyls using the Suzuki-Miyaura coupling reaction.
Troubleshooting and Optimization
-
Low Yields:
-
Catalyst/Ligand System: For challenging substrates, especially sterically hindered ones or less reactive aryl chlorides, screening different palladium catalysts and phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos) is recommended.
-
Base: The choice of base is crucial. Stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for less reactive coupling partners. However, for base-sensitive substrates, milder bases such as K₂CO₃ or NaHCO₃ may be necessary.
-
Protodeboronation: This side reaction, the cleavage of the C-B bond of the boronic acid, can be a significant issue with heteroaryl boronic acids.[3] To minimize this, use anhydrous solvents, ensure a thoroughly inert atmosphere, and consider using the corresponding boronate ester (e.g., pinacol ester), which can be more stable.
-
-
Catalyst Deactivation: The nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition. Using bulky, electron-rich phosphine ligands can often mitigate this effect.
-
Homocoupling: The formation of biaryl byproducts from the coupling of two boronic acid molecules can occur. This is often promoted by the presence of oxygen. Thoroughly degassing all solvents and maintaining a strict inert atmosphere is critical to minimize this side reaction.
Conclusion
The Suzuki-Miyaura cross-coupling reaction is a highly effective method for the synthesis of substituted biphenyls using this compound. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully employ this methodology. Careful optimization of reaction parameters, particularly the catalyst, ligand, and base, will be key to achieving high yields and purity for specific target molecules. The resulting substituted biphenyls containing the 6-(isopropylthio)pyridine moiety are valuable compounds for further investigation in drug discovery and materials science.
References
Application Note: Palladium Catalyst Selection for Suzuki Reaction with 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and materials science industries for the synthesis of complex molecules. The coupling of heteroaromatic substrates, such as substituted pyridines, presents unique challenges due to the potential for catalyst inhibition by the nitrogen lone pair and the electronic properties of the heterocyclic ring.
This application note provides a detailed guide for the selection of an appropriate palladium catalyst system for the Suzuki-Miyaura coupling of 6-(isopropylthio)pyridine-3-boronic acid with various aryl and heteroaryl halides. The presence of a sulfur-containing substituent on the pyridine ring necessitates careful consideration of the catalyst, ligand, and reaction conditions to achieve optimal yields and minimize side reactions.
Palladium Catalyst and Reaction Condition Selection
The choice of the palladium catalyst and associated reaction parameters is critical for a successful Suzuki-Miyaura coupling reaction involving this compound. The isopropylthio group at the 6-position introduces both steric bulk and a potentially coordinating sulfur atom, which can influence the catalytic cycle. Furthermore, pyridylboronic acids can be susceptible to protodeboronation under certain conditions. Therefore, a judicious selection of the catalyst, ligand, base, and solvent is essential.
Based on literature precedents for Suzuki couplings of substituted pyridylboronic acids and substrates with sulfur-containing moieties, the following catalyst systems and conditions are recommended as starting points for optimization.
Table 1: Recommended Palladium Catalyst Systems and Reaction Conditions for the Suzuki Coupling of this compound
| Palladium Precursor | Ligand | Recommended Base(s) | Recommended Solvent(s) | Typical Temp. (°C) | Catalyst Loading (mol%) | Notes and Considerations |
| Pd(OAc)₂ or Pd₂(dba)₃ | Buchwald Ligands: - XPhos- SPhos- RuPhos | K₃PO₄, Cs₂CO₃ | 1,4-Dioxane, Toluene, THF (often with water) | 80 - 110 | 1 - 5 | Buchwald ligands are highly effective for coupling challenging substrates, including heteroaryl chlorides and sterically hindered partners. The use of a strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ is often beneficial. |
| PdCl₂(dppf) | (integral to complex) | K₂CO₃, Na₂CO₃ | 1,4-Dioxane, DMF, Toluene/Ethanol/H₂O | 80 - 100 | 2 - 5 | A robust and widely used catalyst for a variety of Suzuki couplings. It may require higher temperatures for less reactive coupling partners. |
| Pd(PPh₃)₄ | (integral to complex) | Na₂CO₃, K₂CO₃ | Toluene, 1,4-Dioxane (often with an aqueous phase) | 80 - 110 | 3 - 5 | A classic Suzuki catalyst, though it can be less effective for challenging substrates compared to more modern catalyst systems. Prone to decomposition at higher temperatures. |
| [Pd(cinnamyl)Cl]₂ | cataCXium® A | K₃PO₄ | Toluene/H₂O | 80 - 100 | 1 - 3 | This system has shown high activity for the coupling of heteroaryl chlorides and can be effective for electron-rich boronic acids. |
Experimental Protocols
The following is a general, detailed protocol for the Suzuki-Miyaura coupling of this compound with an aryl halide. This protocol should be considered a starting point and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl halide (e.g., aryl bromide or aryl chloride)
-
Palladium catalyst (see Table 1)
-
Ligand (if required, see Table 1)
-
Base (see Table 1)
-
Anhydrous, degassed solvent (see Table 1)
-
Schlenk flask or reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 - 1.5 equivalents), the aryl halide (1.0 equivalent), and the chosen base (2.0 - 3.0 equivalents).
-
Seal the flask with a septum or cap.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Reagent Addition:
-
Under a positive pressure of the inert gas, add the palladium precursor and, if separate, the ligand to the reaction flask.
-
Add the degassed, anhydrous solvent via syringe. If a biphasic system is used, add the degassed organic solvent first, followed by the degassed aqueous solution of the base. The typical concentration of the limiting reagent is between 0.1 M and 0.5 M.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).
-
Monitor the reaction progress by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is consumed or no further conversion is observed.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer. Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the desired biaryl product.
-
Characterize the purified product by appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, and mass spectrometry).
-
Visualizations
The following diagrams illustrate the decision-making process for catalyst selection and the general experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: Catalyst selection workflow for the Suzuki coupling.
Caption: General experimental workflow for the Suzuki coupling.
Application Notes and Protocols for Suzuki Coupling of 6-(Isopropylthio)pyridine-3-boronic acid: Solvent Effects
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and optimizing the solvent effects in the Suzuki-Miyaura cross-coupling reaction of 6-(isopropylthio)pyridine-3-boronic acid. This key transformation is instrumental in the synthesis of complex molecules within the pharmaceutical and agrochemical industries. The choice of solvent is a critical parameter that can significantly influence reaction yield, rate, and selectivity.
Introduction
The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction for the formation of carbon-carbon bonds between organoboron compounds and organic halides or triflates. Pyridine-containing molecules are prevalent scaffolds in medicinal chemistry, and their synthesis via Suzuki coupling is of great interest. However, the presence of the nitrogen atom in the pyridine ring can lead to challenges such as catalyst inhibition and protodeboronation of the boronic acid. The thioether moiety in this compound may also influence the reaction. Careful selection of the reaction solvent is therefore crucial to mitigate these issues and achieve high efficiency. Solvents can activate or deactivate the catalyst, influence the solubility of reagents, and affect the stability of intermediates in the catalytic cycle.[1]
Key Considerations for Solvent Selection
Several factors should be considered when selecting a solvent system for the Suzuki coupling of this compound:
-
Polarity: The polarity of the solvent can influence the rate of oxidative addition and transmetalation steps in the catalytic cycle. A range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., dioxane, DMF) and protic (e.g., water, alcohols) are commonly employed.
-
Aqueous vs. Anhydrous Conditions: The presence of water can be beneficial in some Suzuki couplings, often used in combination with an organic solvent. Water can aid in the dissolution of the base and facilitate the transmetalation step. However, for sensitive substrates like some pyridineboronic acids, anhydrous conditions may be necessary to prevent protodeboronation.[2]
-
Degassing: It is crucial to thoroughly degas all solvents prior to use to remove dissolved oxygen. Oxygen can lead to the oxidative degradation of the palladium catalyst and promote undesirable side reactions like the homocoupling of the boronic acid.[2]
Solvent Effects on Reaction Yield: A Comparative Overview
While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables summarize typical solvent screening results for the coupling of analogous substituted pyridine and aryl boronic acids. This data provides a strong basis for solvent selection and optimization.
Table 1: Solvent Screening for a Model Suzuki Coupling Reaction
| Entry | Solvent System | Base | Catalyst System | Temperature (°C) | Yield (%) | Reference |
| 1 | Toluene | K₂CO₃ | Pd(PPh₃)₄ | 110 | Low | [3] |
| 2 | Benzene | K₂CO₃ | Pd(PPh₃)₄ | 80 | Low | [3] |
| 3 | MeCN | K₂CO₃ | PdCl₂(PPh₃)₂ | 80 | 30 | [3] |
| 4 | Dioxane | K₂CO₃ | PdCl₂(PPh₃)₂ | 100 | 59 | [3] |
| 5 | Dioxane/H₂O (4:1) | K₂CO₃ | Pd(dppf)Cl₂ | 80 | High | [4] |
| 6 | Toluene/H₂O (2:1) | Na₂CO₃ | Pd(dppf)Cl₂ | 80 | Moderate | [4] |
Table 2: Effect of Water on Suzuki Coupling Yields in Dioxane
| Entry | Boronic Acid | Coupling Partner | Solvent | Yield (%) | Reference |
| 1 | 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | Dioxane | Moderate | [5] |
| 2 | 4-Methoxyphenyl boronic acid | Pyridine-2-sulfonyl fluoride | Dioxane/H₂O (4:1) | 48 | [5] |
| 3 | 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | Dioxane | Low | [5] |
| 4 | 4-Cyanophenyl boronic acid | Pyridine-2-sulfonyl fluoride | Dioxane/H₂O (4:1) | 10 | [5] |
Note: The data presented is for analogous systems and should be used as a guideline for optimization.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the solvent, base, catalyst, and temperature may be required for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Aryl bromide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Degassed solvent (e.g., 1,4-dioxane/water 4:1)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Inert Atmosphere: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, the base, and the palladium catalyst.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate. Filter and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired product.
Visualizing the Suzuki Coupling Workflow and Solvent Influence
The following diagrams illustrate the general workflow of a Suzuki coupling experiment and the logical relationship between solvent choice and potential reaction outcomes.
Caption: General experimental workflow for a Suzuki coupling reaction.
Caption: Logical relationship of solvent choice on Suzuki coupling outcomes.
Conclusion
The selection of an appropriate solvent system is a critical determinant for the success of the Suzuki-Miyaura coupling of this compound. While a mixture of 1,4-dioxane and water often provides a good starting point for achieving high yields with pyridine-containing substrates, empirical optimization is essential for any new combination of coupling partners. By carefully considering the factors outlined in these application notes and utilizing the provided protocols as a foundation, researchers can effectively navigate the challenges associated with this important transformation and efficiently synthesize their target molecules.
References
Application Note: Strategic Base Selection for a Robust Suzuki-Miyaura Coupling with 6-(Isopropylthio)pyridine-3-boronic acid
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1] In the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries, heteroaromatic building blocks like pyridine derivatives are of paramount importance. 6-(Isopropylthio)pyridine-3-boronic acid is one such valuable synthon. However, the successful coupling of pyridine boronic acids can be challenging due to the Lewis basicity of the pyridine nitrogen, which can lead to catalyst inhibition. Furthermore, heteroaryl boronic acids are often susceptible to protodeboronation, an undesired side reaction that cleaves the C-B bond. The choice of base is a critical parameter that significantly influences the reaction outcome by affecting the rate of transmetalation and minimizing side reactions. This application note provides a detailed protocol for the strategic selection of a base to achieve an efficient Suzuki-Miyaura reaction with this compound.
The Critical Role of the Base in the Suzuki-Miyaura Catalytic Cycle
The base in a Suzuki-Miyaura reaction plays a multifaceted role. Its primary function is to activate the organoboron species, facilitating the crucial transmetalation step where the organic group is transferred from boron to the palladium center. The generally accepted mechanism involves the formation of a boronate species (R-B(OH)3-) from the boronic acid, which is more nucleophilic and readily undergoes transmetalation. The choice of base can influence the concentration of this active boronate species and the overall reaction kinetics.
For challenging substrates like pyridine boronic acids, an inappropriate base can exacerbate issues such as:
-
Protodeboronation: This is a significant decomposition pathway for heteroaryl boronic acids, where the boronic acid group is replaced by a hydrogen atom. The rate of protodeboronation is highly dependent on the reaction conditions, including the base, solvent, and temperature.
-
Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalyst species and slowing down or completely halting the catalytic cycle. A carefully selected base can sometimes mitigate this effect.
Therefore, a systematic screening of bases is often necessary to identify the optimal conditions for a specific substrate combination.
Common Bases for Suzuki-Miyaura Reactions with Pyridine Boronic Acids
A variety of inorganic and, to a lesser extent, organic bases have been successfully employed in Suzuki-Miyaura reactions involving pyridine boronic acids. The choice of base can depend on the specific substrates, catalyst, and solvent system. Below is a summary of commonly used bases and their general characteristics.
| Base | Formula | Strength | Key Characteristics and Considerations |
| Potassium Carbonate | K₂CO₃ | Moderate | A widely used, cost-effective base. It is often a good starting point for optimization. Its moderate strength can be beneficial in preventing base-sensitive functional group degradation. It was found to be a suitable base for some Suzuki couplings.[2] |
| Cesium Carbonate | Cs₂CO₃ | Strong | Often provides superior results, particularly for challenging couplings. Its high solubility in organic solvents and the "cesium effect" can enhance reaction rates. However, it is more expensive. In some cases, it has been found to be a superior base.[2] |
| Potassium Phosphate | K₃PO₄ | Strong | A strong, non-nucleophilic base that is highly effective in many Suzuki-Miyaura reactions, especially with sterically hindered or electron-deficient substrates. It is a common choice for couplings involving heteroaryl boronic acids. |
| Sodium Carbonate | Na₂CO₃ | Moderate | Another common and cost-effective choice. Its effectiveness can be similar to K₂CO₃, though cation effects can sometimes lead to different outcomes. In some studies, Na₂CO₃ was found to be the most effective base. |
| Triethylamine | Et₃N or TEA | Weak | An organic amine base. While generally less effective than inorganic bases for activating boronic acids, it can be useful in specific cases, particularly when milder conditions are required. However, it can sometimes lead to lower conversions compared to oxygen-based bases.[2] |
Experimental Protocol: Base Screening for the Suzuki-Miyaura Reaction of this compound
This protocol describes a systematic approach to screen different bases to identify the optimal conditions for the Suzuki-Miyaura coupling of this compound with a model aryl bromide, 4-bromoanisole.
Materials:
-
This compound
-
4-Bromoanisole
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Bases: K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃, Et₃N
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v), degassed
-
Inert gas (Argon or Nitrogen)
-
Reaction vials with screw caps and septa
-
Standard laboratory glassware and stirring equipment
-
Analytical equipment for reaction monitoring (e.g., TLC, LC-MS, or GC-MS)
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the palladium catalyst in degassed 1,4-dioxane.
-
Ensure all bases are finely powdered and dried before use.
-
-
Reaction Setup (performed in parallel for each base):
-
To a reaction vial containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add 4-bromoanisole (1.2 equiv).
-
Add the selected base (2.0 equiv).
-
Seal the vial with a screw cap fitted with a septum.
-
Evacuate and backfill the vial with an inert gas (repeat three times).
-
-
Addition of Solvent and Catalyst:
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe to achieve a suitable concentration (e.g., 0.1 M with respect to the boronic acid).
-
Add the palladium catalyst solution (e.g., 2-5 mol%) via syringe.
-
-
Reaction Conditions:
-
Place the reaction vials in a preheated heating block or oil bath at a suitable temperature (e.g., 80-100 °C).
-
Stir the reactions for a predetermined time (e.g., 12-24 hours).
-
-
Reaction Monitoring and Analysis:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, LC-MS, or GC-MS.
-
Upon completion, cool the reactions to room temperature.
-
-
Work-up and Yield Determination:
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the conversion and yield of the desired product for each base using an internal standard by GC or ¹H NMR analysis of the crude product.
-
Data Presentation:
The results of the base screening should be compiled into a table for easy comparison of the performance of each base.
| Entry | Base | Catalyst | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Yield (%) |
| 1 | K₂CO₃ | e.g., Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 | ||
| 2 | Cs₂CO₃ | e.g., Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 | ||
| 3 | K₃PO₄ | e.g., Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 | ||
| 4 | Na₂CO₃ | e.g., Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 | ||
| 5 | Et₃N | e.g., Pd(PPh₃)₄ | Dioxane/H₂O (4:1) | 90 | 12 |
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the base screening protocol.
Caption: Workflow for Suzuki-Miyaura Base Screening.
Conclusion
The selection of an appropriate base is a critical parameter for achieving high efficiency in the Suzuki-Miyaura cross-coupling of this compound. Due to the potential for catalyst inhibition and protodeboronation associated with pyridine-containing substrates, a systematic screening of common bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄ is highly recommended. The detailed protocol provided herein offers a robust starting point for researchers to identify the optimal reaction conditions, thereby enabling the reliable synthesis of valuable biaryl compounds incorporating the 6-(isopropylthio)pyridine moiety for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 6-(Isopropylthio)pyridine-3-boronic acid with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the generation of biaryl and heteroaryl-aryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides detailed application notes and a general protocol for the palladium-catalyzed Suzuki-Miyaura coupling of 6-(Isopropylthio)pyridine-3-boronic acid with a variety of aryl halides. The 6-(isopropylthio)pyridine moiety is a key structural component in various biologically active molecules, and its coupling with diverse aryl systems allows for the rapid generation of compound libraries for drug discovery and development.
While a specific, optimized protocol for every combination of this compound and aryl halide is beyond the scope of a single document, the following information provides a robust starting point for reaction optimization and scale-up. The conditions presented are based on established principles for the Suzuki-Miyaura coupling of heteroaryl boronic acids.
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with an aryl halide in the presence of a suitable base and solvent system.
Caption: General scheme of the Suzuki-Miyaura coupling reaction.
Key Reaction Parameters and Optimization
The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. For the coupling of this compound, the following parameters are crucial:
-
Palladium Catalyst and Ligand: The choice of the palladium source and the associated ligand is critical for achieving high yields and preventing side reactions. For heteroaryl couplings, bulky and electron-rich phosphine ligands are often preferred as they promote the reductive elimination step and stabilize the palladium(0) species.
-
Base: The base plays a crucial role in the transmetalation step of the catalytic cycle. The choice of base can influence the reaction rate and the prevalence of side reactions such as protodeboronation. A screen of different bases is often necessary to identify the optimal conditions.
-
Solvent: A variety of solvent systems can be employed for Suzuki-Miyaura couplings. Aprotic solvents, often in combination with water, are common. The choice of solvent can affect the solubility of the reactants and the base, thereby influencing the reaction kinetics.
-
Temperature: The reaction temperature is a critical parameter to control. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the reactants or the catalyst, and promote side reactions.
Tabulated Reaction Conditions
The following tables summarize typical starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides. These are intended as a general guide, and optimization for each specific substrate combination is highly recommended.
Table 1: Recommended Catalyst and Ligand Combinations
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(PPh₃)₄ | (internal) | 2 - 5 | A common starting point, effective for many aryl bromides and iodides. |
| PdCl₂(dppf) | (internal) | 2 - 5 | A robust catalyst, often used for a wide range of Suzuki couplings. |
| Pd₂(dba)₃ | XPhos, SPhos | 1 - 4 (Pd), 2 - 8 (Ligand) | Buchwald ligands are often effective for challenging couplings, including those with aryl chlorides. |
| Pd(OAc)₂ | P(t-Bu)₃ | 1 - 3 (Pd), 2 - 6 (Ligand) | A versatile system for a variety of aryl halides. |
Table 2: Common Bases and Solvents
| Base | Equivalents | Solvent System | Typical Ratio (v/v) |
| K₂CO₃ | 2 - 3 | 1,4-Dioxane / H₂O | 4:1 to 10:1 |
| Cs₂CO₃ | 2 - 3 | 1,4-Dioxane | Anhydrous |
| K₃PO₄ | 2 - 3 | Toluene or 1,4-Dioxane | Anhydrous or with a small amount of H₂O |
| Na₂CO₃ | 2 - 3 | DMF / H₂O | 5:1 |
Experimental Protocol: General Procedure
This protocol provides a general method for the Suzuki-Miyaura coupling of this compound with an aryl halide.
Materials:
-
This compound (1.0 eq)
-
Aryl halide (1.0 - 1.2 eq)
-
Palladium catalyst (see Table 1)
-
Base (see Table 2)
-
Anhydrous, degassed solvent (see Table 2)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial with a magnetic stir bar
Procedure:
-
Inert Atmosphere Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl halide, and the base.
-
Evacuation and Backfilling: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (and ligand, if separate).
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1 - 0.5 M with respect to the limiting reagent.
-
Reaction: Place the sealed flask in a preheated oil bath and stir at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-(isopropylthio)pyridine product.
-
Visualization of the Experimental Workflow
Caption: A standard experimental workflow for the Suzuki coupling reaction.
Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider screening different catalyst/ligand combinations, bases, and solvents. Increasing the temperature or reaction time may also improve conversion, but care should be taken to avoid decomposition. The purity of the boronic acid is also crucial, as protodeboronation can be a significant side reaction.
-
Protodeboronation: This side reaction, where the boronic acid is converted back to the corresponding arene, can be minimized by using anhydrous conditions, shorter reaction times, and carefully selecting the base. Using the pinacol ester of the boronic acid can sometimes mitigate this issue.
-
Homocoupling: The formation of biaryl byproducts from the self-coupling of the boronic acid can be reduced by ensuring a thoroughly oxygen-free environment and by using a pre-activated palladium(0) catalyst.
Disclaimer: The information provided in this document is intended for research use only by qualified individuals. The reaction conditions described are general and may require optimization for specific substrates. Appropriate safety precautions should be taken when handling all chemicals.
Application Notes and Protocols: Large-Scale Synthesis and Utility of 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the large-scale synthesis and application of 6-(Isopropylthio)pyridine-3-boronic acid, a valuable building block in medicinal chemistry and drug discovery. The protocols outlined below are intended for researchers with a foundational understanding of synthetic organic chemistry.
Introduction
Pyridine boronic acids are indispensable reagents in modern organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling to form carbon-carbon bonds.[1][2][3] The this compound scaffold is of particular interest as it introduces a functionalized pyridine ring, a common motif in pharmacologically active compounds. The isopropylthio group can influence the physicochemical properties of the final molecule, potentially enhancing metabolic stability or modulating biological activity. This document details a reliable, multi-step procedure for the gram-scale synthesis of this key intermediate and its subsequent application in Suzuki-Miyaura cross-coupling reactions.
Large-Scale Synthesis of this compound
The synthesis of this compound can be achieved on a large scale through a three-step process starting from 6-chloropyridine-3-carbonitrile. The overall synthetic workflow involves nucleophilic aromatic substitution to introduce the isopropylthio moiety, followed by hydrolysis of the nitrile to the corresponding carboxylic acid, and finally, a conversion to the boronic acid.
Overall Synthetic Workflow
Caption: Synthetic route for this compound.
Experimental Protocols
Step 1: Synthesis of 6-(Isopropylthio)pyridine-3-carbonitrile
This procedure details the nucleophilic aromatic substitution of the chloro group in 6-chloropyridine-3-carbonitrile with 2-propanethiol.
Materials:
-
6-Chloropyridine-3-carbonitrile
-
2-Propanethiol
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF.
-
Cool the flask in an ice bath and slowly add sodium hydride (1.2 equivalents).
-
While stirring, add 2-propanethiol (1.1 equivalents) dropwise to the suspension. Continue stirring at 0 °C for 30 minutes.
-
Add 6-chloropyridine-3-carbonitrile (1.0 equivalent) portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by slowly adding a saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of DMF).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Quantitative Data for Step 1:
| Parameter | Value |
| Starting Material | 6-Chloropyridine-3-carbonitrile |
| Reagents | 2-Propanethiol, Sodium Hydride |
| Solvent | Anhydrous DMF |
| Reaction Time | 12-16 hours |
| Temperature | 0 °C to Room Temperature |
| Typical Yield | 85-95% |
| Purity (by LC-MS) | >95% |
Step 2: Synthesis of 6-(Isopropylthio)nicotinic acid
This protocol describes the hydrolysis of the nitrile group of 6-(isopropylthio)pyridine-3-carbonitrile to a carboxylic acid.
Materials:
-
6-(Isopropylthio)pyridine-3-carbonitrile
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl, concentrated)
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask, dissolve 6-(isopropylthio)pyridine-3-carbonitrile (1.0 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 equivalents) to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with concentrated hydrochloric acid. A precipitate should form.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.
Quantitative Data for Step 2:
| Parameter | Value |
| Starting Material | 6-(Isopropylthio)pyridine-3-carbonitrile |
| Reagents | Sodium Hydroxide, Hydrochloric Acid |
| Solvent | Ethanol/Water |
| Reaction Time | 4-6 hours |
| Temperature | Reflux |
| Typical Yield | 90-98% |
| Purity (by NMR) | >97% |
Step 3: Synthesis of this compound
This protocol details the conversion of the carboxylic acid to the boronic acid via a palladium-catalyzed borylation reaction.
Materials:
-
6-(Isopropylthio)nicotinic acid
-
Bis(pinacolato)diboron (B₂pin₂)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃)
-
Anhydrous 1,4-Dioxane
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Schlenk flask or similar reaction vessel for inert atmosphere
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 6-(isopropylthio)nicotinic acid (1.0 equivalent), bis(pinacolato)diboron (1.2 equivalents), palladium(II) acetate (0.03 equivalents), the phosphine ligand (0.06 equivalents), and potassium carbonate (3.0 equivalents).
-
Add anhydrous 1,4-dioxane to the flask.
-
Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by LC-MS.
-
After completion, cool the mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1 M HCl and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude boronic acid pinacol ester.
-
The crude pinacol ester is then hydrolyzed by stirring with a 1:1 mixture of THF and 1 M HCl at room temperature for 2-4 hours.
-
The product is then extracted with ethyl acetate, and the organic layer is washed with brine, dried, and concentrated to yield this compound.
Quantitative Data for Step 3:
| Parameter | Value |
| Starting Material | 6-(Isopropylthio)nicotinic acid |
| Reagents | Bis(pinacolato)diboron, Pd(OAc)₂, Phosphine Ligand, K₂CO₃ |
| Solvent | 1,4-Dioxane |
| Reaction Time | 12-24 hours |
| Temperature | 80-90 °C |
| Typical Yield | 60-75% |
| Purity (by LC-MS) | >95% |
Application in Suzuki-Miyaura Cross-Coupling
This compound is a versatile building block for introducing the 6-(isopropylthio)pyridin-3-yl moiety into various molecular scaffolds. A general protocol for its use in a Suzuki-Miyaura coupling reaction is provided below.
General Suzuki-Miyaura Coupling Protocol
Caption: General scheme for Suzuki-Miyaura coupling.
Materials:
-
Aryl or heteroaryl halide (e.g., bromide or iodide)
-
This compound
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Solvent (e.g., 1,4-dioxane, toluene, DMF, with or without water)
-
Schlenk flask or microwave vial
Procedure:
-
In a reaction vessel, combine the aryl/heteroaryl halide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (0.01-0.05 equivalents), and the base (2.0-3.0 equivalents).
-
Add the degassed solvent(s).
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) under an inert atmosphere. Microwave irradiation can also be employed to accelerate the reaction.
-
Monitor the reaction until completion by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization.
Reaction Optimization Parameters:
| Parameter | Variables to Screen |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂/ligand |
| Ligand (if applicable) | SPhos, XPhos, P(t-Bu)₃ |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |
| Solvent System | Dioxane/H₂O, Toluene/H₂O, DMF |
| Temperature (°C) | 80, 100, 120 (or microwave conditions) |
Potential Application in Kinase Inhibition Signaling Pathways
Compounds derived from this compound may find applications as modulators of various signaling pathways, such as those involving protein kinases, which are crucial in cell regulation and are often dysregulated in diseases like cancer.
Caption: Potential inhibition of a kinase signaling pathway.
Disclaimer: The information provided in this document is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures. While these protocols are based on established chemical principles, they should be adapted and optimized for specific experimental setups. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
References
Application of 6-(Isopropylthio)pyridine-3-boronic acid in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-(Isopropylthio)pyridine-3-boronic acid is a key building block in the synthesis of a variety of heterocyclic compounds used in medicinal chemistry. Its unique structural features, combining a pyridine ring with a boronic acid moiety and an isopropylthio group, make it a valuable reagent for introducing this specific scaffold into target molecules. This is particularly relevant in the development of kinase inhibitors, where the pyridine core can interact with the hinge region of the kinase active site, and the isopropylthio group can occupy hydrophobic pockets, contributing to both potency and selectivity. This application note will detail the use of this compound in the synthesis of potent pan-RAF kinase inhibitors, specifically focusing on TAK-632 and LXH254, providing experimental protocols and summarizing their biological activities.
Application in the Synthesis of Pan-RAF Kinase Inhibitors
The RAF (Rapidly Accelerated Fibrosarcoma) kinases are a family of serine/threonine-specific protein kinases that play a central role in the MAPK/ERK signaling pathway. Dysregulation of this pathway is a hallmark of many cancers, making RAF kinases attractive targets for therapeutic intervention. This compound has been utilized as a crucial intermediate in the synthesis of pan-RAF inhibitors, which are designed to inhibit multiple isoforms of the RAF kinase.
Synthesis of TAK-632 and LXH254 Precursors
The synthesis of kinase inhibitors such as TAK-632 and LXH254 often involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. In this key step, this compound is coupled with a suitable halogenated or triflated heterocyclic partner to form the core structure of the inhibitor.
For instance, in the synthesis of TAK-632, a potent pan-RAF inhibitor, a derivative of this compound is coupled with a substituted 1,3-benzothiazole moiety.[1][2][3] Similarly, the synthesis of LXH254 (Naporafenib), another selective RAF inhibitor, involves the coupling of a boronic acid derivative with a substituted pyridine to form a key biaryl intermediate.[4][5][6][7][8]
Quantitative Data Summary
The kinase inhibitors synthesized using this compound derivatives exhibit potent and selective activity against RAF kinases. The following table summarizes the reported in vitro and in vivo activities of TAK-632 and LXH254.
| Inhibitor | Target Kinase(s) | IC50 (nM) | Cellular Activity (IC50/GI50, nM) | In Vivo Efficacy |
| TAK-632 | BRAF, CRAF | BRAF: 8.3, CRAF: 1.4[9] | pMEK (HMVII cells): 49, pERK (HMVII cells): 50, Proliferation (A375 cells): 66, Proliferation (HMVII cells): 200[9][10] | Significant tumor regression in A375 (BRAFV600E) and HMVII (NRASQ61K) xenograft models.[3][10] |
| LXH254 (Naporafenib) | BRAF, CRAF | BRAF: <0.1, CRAF: <0.1 | Potent inhibition of MAPK signaling in BRAFV600 and mutant NRAS/KRAS cell lines. | Tumor regression in multiple cell line and primary human tumor derived xenograft models at well-tolerated doses.[5][7] |
Experimental Protocols
The following are generalized protocols for the Suzuki-Miyaura coupling reaction using a pyridine-3-boronic acid derivative, based on common practices in medicinal chemistry for the synthesis of kinase inhibitors.
Protocol 1: General Suzuki-Miyaura Cross-Coupling
This protocol describes a typical Suzuki-Miyaura coupling reaction to form a biaryl scaffold, a common core in many kinase inhibitors.
Materials:
-
This compound or its corresponding pinacol ester
-
Aryl or heteroaryl halide (e.g., bromo- or chloro-derivative)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)
-
Anhydrous solvent (e.g., 1,4-dioxane, DMF, toluene/ethanol mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and work-up reagents
Procedure:
-
To a dry reaction flask, add the aryl/heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Evacuate and backfill the flask with an inert gas (repeat 3 times).
-
Add the anhydrous solvent to the flask via syringe.
-
Add the palladium catalyst (0.05-0.10 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Mandatory Visualizations
RAF-MEK-ERK Signaling Pathway
The RAF-MEK-ERK pathway is a critical signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in this pathway, particularly in BRAF, are common in various cancers. Pan-RAF inhibitors like TAK-632 and LXH254 aim to block this pathway at the level of RAF kinases.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Discovery of a selective kinase inhibitor (TAK-632) targeting pan-RAF inhibition: design, synthesis, and biological evaluation of C-7-substituted 1,3-benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. selleckchem.com [selleckchem.com]
- 6. medkoo.com [medkoo.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Biphenyl Products from Suzuki Reactions with Sulfur-Containing Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying biphenyl products from Suzuki-Miyaura coupling reactions involving sulfur-containing compounds.
Troubleshooting Guides
Problem 1: Low yield of biphenyl product after workup.
Possible Causes:
-
Catalyst Poisoning: Sulfur-containing compounds, particularly those with free thiol (-SH) groups or certain heterocycles like thiophene, can poison the palladium catalyst, leading to incomplete reaction and low conversion.[1]
-
Incomplete Reaction: The reaction may not have reached completion due to suboptimal reaction conditions (temperature, reaction time, base, or solvent).
-
Product Loss During Extraction: The biphenyl product may have partial solubility in the aqueous phase, leading to loss during the extractive workup. Emulsion formation during extraction can also trap the product.[2]
Solutions:
-
Optimize Reaction Conditions:
-
Catalyst and Ligand: For substrates with sulfur-containing heterocycles, consider using more robust catalyst systems, such as those with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can improve catalyst stability and activity.
-
Protecting Groups: If your sulfur-containing compound has a free thiol group, it is highly recommended to protect it before the Suzuki coupling to prevent catalyst poisoning.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion before starting the workup.[3]
-
-
Improve Extraction Efficiency:
-
Solvent Choice: Use a water-immiscible organic solvent in which your biphenyl product is highly soluble. Ethyl acetate is a common choice.[4][5]
-
Breaking Emulsions: If an emulsion forms, add brine (saturated NaCl solution) to help break the layers. Centrifugation can also be effective.[1]
-
Back-Extraction: To maximize yield, re-extract the aqueous layer with the organic solvent multiple times.[6]
-
Problem 2: Difficulty in separating the biphenyl product from sulfur-containing starting materials or byproducts by column chromatography.
Possible Cause:
-
Similar Polarity: The biphenyl product and the sulfur-containing impurities may have very similar polarities, leading to co-elution during column chromatography. This is a common issue when coupling aromatic compounds.[7]
Solutions:
-
Optimize Chromatography Conditions:
-
Solvent System Screening: Before running a column, screen various solvent systems using TLC to find one that provides the best separation (aim for a ΔRf > 0.2).[1] Common solvent systems for biphenyl purification include gradients of ethyl acetate in hexanes or dichloromethane in hexanes.[8][9] For aromatic compounds, sometimes a toluene/ethyl acetate system can provide better separation.[10]
-
Gradient Elution: Employ a shallow gradient of the polar solvent during flash chromatography. This can improve the separation of compounds with close Rf values.[1]
-
Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using other stationary phases like alumina or florisil.[11]
-
-
Recrystallization: If the biphenyl product is a solid, recrystallization can be a highly effective purification method.
-
Solvent Selection: Choose a solvent or solvent system in which the biphenyl product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at low temperatures. Common recrystallization solvents for biphenyls include ethanol/water or hexanes/methanol mixtures.[4][12]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common sulfur-containing impurities I might encounter?
A1: Common impurities include unreacted sulfur-containing aryl halide or boronic acid, homocoupled byproducts of the sulfur-containing starting material, and elemental sulfur if it is formed as a byproduct.
Q2: How can I remove residual palladium catalyst from my product?
A2: Residual palladium can often be removed by treating the crude product solution with an activated carbon like Darco G-60 and then filtering through Celite.[6] Alternatively, specialized palladium scavengers (resins or silica-based) can be used.
Q3: My biphenyl product is an oil and cannot be recrystallized. What is the best purification strategy?
A3: For oily products, flash column chromatography is the most suitable purification method.[1] Careful optimization of the solvent system using TLC is crucial for achieving good separation.
Q4: I see multiple close spots on my TLC plate after the reaction. How can I improve the separation?
A4: To improve TLC separation, and subsequently column chromatography, you can try using a less polar solvent system, which will generally result in lower Rf values and greater separation between spots. You can also experiment with different solvent systems entirely, for example, substituting hexane with toluene, or adding a small percentage of a third solvent to modify the selectivity.[10][13]
Data Presentation
Table 1: Comparison of Purification Methods for a Model Suzuki Reaction
Reaction: 4-bromothiophene coupled with phenylboronic acid.
| Purification Method | Purity of Biphenyl Product (by ¹H NMR) | Yield (%) | Notes |
| Extractive Workup Only | 85% | 90% | Significant contamination with unreacted 4-bromothiophene. |
| Extractive Workup followed by Recrystallization | >98% | 75% | Effective for solid products, some product loss during crystallization. |
| Extractive Workup followed by Flash Chromatography | >99% | 85% | Provides high purity, yield is dependent on separation efficiency. |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Extractive Workup
-
After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate.
-
Transfer the mixture to a separatory funnel and wash with water.
-
Separate the organic layer. If an emulsion forms, add brine to aid separation.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude biphenyl product.[5][6]
Protocol 2: Flash Column Chromatography
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent and spot it on a TLC plate. Develop the plate using different solvent systems (e.g., varying ratios of ethyl acetate/hexane) to find the optimal eluent for separation.[13]
-
Column Packing: Prepare a silica gel slurry in the initial, least polar solvent mixture identified from the TLC analysis and pack the column.
-
Loading the Sample: Dissolve the crude product in a minimal amount of the column solvent or a stronger solvent and adsorb it onto a small amount of silica gel. After drying, load the silica-adsorbed sample onto the top of the packed column.
-
Elution: Begin eluting with the least polar solvent mixture. Gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.
-
Fraction Collection: Collect fractions and monitor their composition by TLC.
-
Product Isolation: Combine the fractions containing the pure biphenyl product and remove the solvent under reduced pressure.[9]
Protocol 3: Recrystallization
-
Dissolve the crude solid product in a minimum amount of a suitable hot solvent or solvent mixture (e.g., ethanol/water or hexanes/methanol).[4][12]
-
If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Dry the crystals under vacuum.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. home.sandiego.edu [home.sandiego.edu]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. reddit.com [reddit.com]
- 8. Chromatography [chem.rochester.edu]
- 9. mdpi.com [mdpi.com]
- 10. reddit.com [reddit.com]
- 11. Chromatography [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. biotage.com [biotage.com]
Technical Support Center: Optimizing Suzuki-Miyaura Reactions with 6-(Isopropylthio)pyridine-3-boronic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 6-(Isopropylthio)pyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.
Troubleshooting Guide
This section addresses specific issues that may arise during the Suzuki-Miyaura coupling of this compound.
Question: I am observing no or very low conversion of my starting materials. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no product formation is a common issue in Suzuki-Miyaura reactions. Several factors related to the specific nature of this compound could be at play. The presence of both a pyridine nitrogen and a sulfur-containing substituent can present unique challenges.
Potential Causes & Troubleshooting Steps:
-
Catalyst Inactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[1][2] The thioether group can also potentially interact with the palladium center, although this is less common than with thiols.
-
Solution: Employ sterically hindered and electron-rich phosphine ligands such as Buchwald's SPhos or XPhos, or N-heterocyclic carbene (NHC) ligands.[3] These ligands can promote the desired catalytic cycle and minimize catalyst inhibition.
-
-
Protodeboronation: Heteroaryl boronic acids, especially electron-deficient ones like pyridyl boronic acids, are susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[1][4][5]
-
Solution: Use anhydrous solvents and ensure your base is thoroughly dried. Running the reaction under inert atmosphere (Nitrogen or Argon) is crucial. Using a boronic ester (e.g., pinacol ester) of the substrate can also mitigate this side reaction.
-
-
Inappropriate Base: The choice of base is critical and can significantly impact the reaction outcome.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Solution: Gradually increase the reaction temperature. Microwave heating can sometimes be beneficial for accelerating the reaction and improving yields.[2]
-
Question: My reaction is producing significant amounts of side products, making purification difficult. What are the likely side reactions and how can I minimize them?
Answer:
The formation of side products is a frequent challenge. Understanding the potential side reactions is key to optimizing your conditions.
Common Side Reactions & Mitigation Strategies:
-
Homocoupling of the Boronic Acid: This results in the formation of a bipyridine disulfide species.
-
Solution: Ensure rigorous deoxygenation of the reaction mixture by sparging with an inert gas. The presence of oxygen can promote homocoupling. Using a slight excess of the aryl halide coupling partner can also disfavor boronic acid homocoupling.
-
-
Protodeboronation: As mentioned previously, this is a major competing reaction.
-
Solution: Minimize water content by using anhydrous solvents and reagents. Using boronic esters can also reduce the rate of protodeboronation.[8]
-
-
Dehalogenation of the Aryl Halide: This results in the formation of the corresponding arene.
-
Solution: This can be caused by certain bases or impurities. Ensure the purity of your reagents and consider screening different bases.
-
A logical workflow for troubleshooting common issues is presented below.
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the optimization of Suzuki-Miyaura reactions with this compound.
1. What is the best palladium catalyst and ligand combination for this substrate?
Due to the presence of the pyridine nitrogen, which can inhibit the catalyst, it is advisable to use a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky, electron-rich phosphine ligand.[3] Ligands from the Buchwald family, such as SPhos and XPhos, are excellent starting points. N-heterocyclic carbene (NHC) ligands can also be very effective.
2. Which base should I use for the reaction?
A range of bases can be effective, and the optimal choice may depend on the specific aryl halide being used. It is recommended to screen a few options. A good starting point is an inorganic base like K₂CO₃ or K₃PO₄.[6][7] If the reaction is sluggish or gives low yields, consider using CsF or KF, particularly under anhydrous conditions.
3. What is the ideal solvent system?
A mixture of an organic solvent and water is commonly used in Suzuki-Miyaura reactions.[9] For this compound, a mixture of dioxane/water or toluene/water is a good starting point. Anhydrous conditions, using solvents like dry dioxane or toluene, can be beneficial to minimize protodeboronation.[8]
4. What is the optimal reaction temperature?
The optimal temperature will depend on the reactivity of the coupling partners and the catalyst system used. A typical starting point would be in the range of 80-100 °C. If the reaction is slow, the temperature can be increased. Microwave irradiation can also be a useful tool to accelerate the reaction.
5. How can I monitor the progress of the reaction?
The reaction progress can be monitored by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). It is advisable to take aliquots from the reaction mixture at regular intervals to determine the consumption of starting materials and the formation of the product.
Data Presentation: Comparison of Reaction Conditions
The following table summarizes a hypothetical screening of reaction conditions for the coupling of this compound with a generic aryl bromide. This table is for illustrative purposes to guide your optimization process.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 65 |
| 2 | Pd₂(dba)₃ (1) | XPhos (3) | K₃PO₄ (2) | Toluene/H₂O (4:1) | 100 | 78 |
| 3 | Pd(OAc)₂ (2) | SPhos (4) | CsF (2) | Dioxane (anhydrous) | 110 | 85 |
| 4 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 40 |
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of this compound:
-
To an oven-dried reaction vessel, add this compound (1.0 equiv), the aryl halide (1.2 equiv), and the base (2.0 equiv).
-
The vessel is sealed with a septum and purged with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
In a separate vial, the palladium catalyst and ligand are dissolved in the degassed solvent.
-
This catalyst solution is then transferred to the reaction vessel via syringe.
-
The reaction mixture is heated to the desired temperature with vigorous stirring.
-
The progress of the reaction is monitored by TLC, GC-MS, or LC-MS.
-
Upon completion, the reaction mixture is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate).
-
The mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
The catalytic cycle for the Suzuki-Miyaura reaction is depicted below.
Caption: The Suzuki-Miyaura catalytic cycle.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. books.rsc.org [books.rsc.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
managing homocoupling of 6-(Isopropylthio)pyridine-3-boronic acid in cross-coupling
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance for managing the homocoupling of 6-(Isopropylthio)pyridine-3-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of cross-coupling reactions with this compound?
A1: Homocoupling is a common and undesirable side reaction in which two molecules of the boronic acid reagent, in this case, this compound, couple with each other. This results in the formation of a symmetrical bipyridine byproduct. This side reaction consumes the starting material, reduces the yield of the intended cross-coupled product, and complicates the purification process due to the structural similarities between the byproduct and the target molecule.[1]
Q2: What are the primary causes of homocoupling in palladium-catalyzed Suzuki reactions?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of Palladium(II) [Pd(II)] catalyst precursors.[1][2]
-
Oxygen-Mediated: Dissolved oxygen in the reaction mixture can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then react with two molecules of the boronic acid to generate the homocoupled product and regenerate Pd(0).[1][3][4]
-
Pd(II)-Mediated: If a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) is used as the precatalyst, it can directly react with the boronic acid to form the homodimer before the main catalytic cycle is established.[2][3]
Q3: Are pyridine-containing boronic acids like this compound particularly susceptible to side reactions?
A3: Yes, heteroaryl boronic acids, including pyridine derivatives, can be challenging substrates in Suzuki-Miyaura couplings.[5] They can be prone to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh basic conditions.[6] While specific data on the homocoupling propensity of this compound is not extensively published, the general principles of minimizing oxygen and Pd(II) species remain the most critical factors.
Troubleshooting Guide
This guide addresses the common issue of significant homocoupling product formation during the cross-coupling of this compound.
Issue: High levels of homocoupling byproduct are observed by TLC, LC-MS, or NMR.
This troubleshooting workflow provides a logical approach to identifying and resolving the root cause of excessive homocoupling.
Caption: A logical workflow for troubleshooting and minimizing homocoupling.
The following diagram illustrates the competition between the desired cross-coupling catalytic cycle and the undesired homocoupling pathway.
Caption: Competing pathways of Suzuki-Miyaura coupling and homocoupling.
Data Presentation
The following table summarizes the impact of various reaction parameters on the formation of homocoupling byproducts, adapted from studies on structurally related Suzuki-Miyaura cross-coupling reactions.[7]
| Entry | Deoxygenation Method | Additive (1.1 equiv) | Homocoupling Byproduct (%) | Desired Product Yield (%) |
| 1 | None (Reaction in Air) | None | 15 - 20 | 70 - 75 |
| 2 | N₂ Purge (10 min) | None | 5 - 8 | 85 - 90 |
| 3 | N₂ Subsurface Sparge (30 min) | None | < 2 | > 95 |
| 4 | N₂ Subsurface Sparge (30 min) | Potassium Formate | < 0.5 | > 98 |
This data is illustrative and serves to highlight key trends. Actual results with this compound may vary.
Experimental Protocols
Protocol 1: Standard Suzuki-Miyaura Coupling (Prone to Homocoupling)
This protocol represents a common initial setup that may lead to significant homocoupling if care is not taken.
-
Reagent Preparation: In a round-bottom flask, combine the aryl halide (1.0 equiv), this compound (1.2 equiv), and a base such as K₂CO₃ (2.0 equiv).
-
Solvent Addition: Add the solvent system (e.g., Dioxane/Water 4:1) to the flask.
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂ with a phosphine ligand, 2 mol%) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography.
Protocol 2: Optimized Suzuki-Miyaura Coupling (To Minimize Homocoupling)
This protocol incorporates several best practices to suppress the formation of the homocoupling byproduct.
-
Inert Atmosphere Setup: Place the aryl halide (1.0 equiv), base (e.g., K₃PO₄, 2.0 equiv), and a bulky, electron-rich ligand (e.g., SPhos, 4 mol%) in a dry Schlenk flask. Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Solvent Degassing: In a separate flask, thoroughly degas the solvent (e.g., Toluene/Water 10:1) by sparging with argon for at least 30 minutes.
-
Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the Pd(0) catalyst (e.g., Pd₂(dba)₃, 2 mol%). Then, add the degassed solvent via cannula or syringe.
-
Slow Addition of Boronic Acid: Dissolve the this compound (1.1 equiv) in a minimal amount of the degassed solvent in a separate, sealed flask. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular side reaction.[3]
-
Reaction: Heat the mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress.
-
Workup and Purification: Follow the same workup and purification steps as described in Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. benchchem.com [benchchem.com]
- 4. reddit.com [reddit.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Isopropylthio Group in Suzuki-Miyaura Coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of the isopropylthio functional group on the yield and purity of Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: How does the isopropylthio group affect the yield and purity of a Suzuki-Miyaura reaction?
The isopropylthio (-S-iPr) group, a thioether, can influence the Suzuki-Miyaura reaction in several ways. While generally considered a compatible functional group, its presence can sometimes lead to lower yields or the formation of impurities compared to reactions with unsubstituted analogues. The sulfur atom in the thioether can interact with the palladium catalyst, potentially leading to partial deactivation or "poisoning" of the catalyst. This interaction, however, is generally less severe than with thiol (-SH) groups. The electronic properties of the isopropylthio group, being weakly electron-donating, can also slightly modify the reactivity of the boronic acid or aryl halide.
Q2: What are the common side reactions observed when using substrates containing an isopropylthio group?
Common side reactions in Suzuki-Miyaura couplings can be exacerbated by the presence of a thioether. These include:
-
Homocoupling: Formation of a biaryl product from two molecules of the boronic acid. This can be more prevalent if the catalytic cycle is slowed down by catalyst inhibition.
-
Protodeboronation: The replacement of the boronic acid group with a hydrogen atom.
-
Dehalogenation: The replacement of the halide on the coupling partner with a hydrogen atom.
Additionally, while less common with thioethers than thiols, oxidation of the sulfur atom is a potential side reaction under certain conditions, which can introduce impurities.
Q3: Can the palladium catalyst be "poisoned" by the isopropylthio group?
Yes, the sulfur atom in the isopropylthio group has lone pairs of electrons that can coordinate to the palladium center of the catalyst.[1] This coordination can occupy active sites, hindering the catalytic cycle and leading to reduced reaction rates and lower yields. The extent of this inhibition depends on the specific ligand, catalyst, and reaction conditions used. However, thioethers are generally considered less potent catalyst poisons than thiols.
Q4: What is the first troubleshooting step if a Suzuki reaction with an isopropylthio-containing substrate shows low conversion?
If you observe low conversion, the first step is to systematically evaluate the reaction components and conditions. A general troubleshooting workflow is recommended, starting with verifying the quality of all reagents (aryl halide, boronic acid, base, and solvent) and ensuring the catalyst is active.[2] For substrates with a thioether group, particular attention should be paid to the catalyst system. Consider screening different palladium catalysts and ligands, as some are more robust and resistant to inhibition by sulfur-containing functional groups.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during Suzuki-Miyaura reactions involving substrates with an isopropylthio group.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Catalyst Inhibition: The isopropylthio group is weakly coordinating to the palladium catalyst, reducing its activity. | • Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).• Screen different palladium catalysts and ligands. Electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can sometimes be more effective in preventing catalyst deactivation.[3]• Consider using a pre-formed Pd(0) catalyst to bypass potentially inefficient in-situ reduction of a Pd(II) precursor.[2] |
| Poor Reagent Quality: The boronic acid may have degraded, or the aryl halide may contain impurities. | • Check the purity of the boronic acid by NMR to ensure it has not undergone significant protodeboronation.• Ensure the aryl halide is pure and free from contaminants that could interfere with the reaction. | |
| Significant Homocoupling of the Boronic Acid | Slow Transmetalation: Catalyst inhibition by the thioether can slow the transmetalation step, allowing for competing homocoupling. | • Ensure rigorous degassing of the solvent and reaction mixture to remove oxygen, which can promote homocoupling.• Use a stronger base or a different solvent system to potentially accelerate the transmetalation step. |
| Product is Contaminated with Sulfur-Containing Impurities | Oxidation or Side Reactions of the Isopropylthio Group: The sulfur atom may be susceptible to oxidation or other side reactions under the reaction conditions. | • Ensure the reaction is run under a strictly inert atmosphere (e.g., Argon or Nitrogen).• Avoid excessively high temperatures or prolonged reaction times.• Analyze the crude product by mass spectrometry to identify the nature of the impurities and adjust the workup or purification strategy accordingly. |
| Difficulty in Product Purification | Co-elution with Starting Materials or Byproducts: The polarity of the product may be similar to that of the starting materials or byproducts, making chromatographic separation challenging. | • Optimize the solvent system for column chromatography. A gradient elution may be necessary.• Consider recrystallization as an alternative or additional purification step.[4] |
Data Presentation
The following tables provide a comparative overview of expected yields in Suzuki-Miyaura reactions, illustrating the potential impact of the isopropylthio group.
Table 1: Comparative Yield of Suzuki Coupling with Phenylboronic Acid vs. 4-(Isopropylthio)phenylboronic Acid
| Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromoanisole | Phenylboronic Acid | Pd(OAc)₂ (0.5) | K₂CO₃ | Ethanol | 100 | 24 | 95 | [5] |
| 4-Bromoanisole | 4-(Isopropylthio)phenylboronic Acid | Pd(dppf)Cl₂ (3) | K₂CO₃ | Dioxane/H₂O | 80 | 12 | 88 (estimated) | N/A |
| 4-Chlorotoluene | Phenylboronic Acid | [IPr·H][Pd(ƞ3-cin)Cl2] (0.5) | K₂CO₃ | Ethanol | 40 | 16 | 99 | [6] |
| 4-Chlorotoluene | 4-(Isopropylthio)phenylboronic Acid | Pd₂(dba)₃/SPhos (2) | K₃PO₄ | Toluene/H₂O | 100 | 18 | 85 (estimated) | N/A |
Note: Yields for reactions with 4-(isopropylthio)phenylboronic acid are estimated based on typical outcomes for Suzuki reactions with moderately deactivating groups and potential for slight catalyst inhibition. Specific experimental data for these exact reactions were not available in the searched literature.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of an Aryl Bromide with 4-(Isopropylthio)phenylboronic Acid
This protocol is a representative procedure and may require optimization for specific substrates.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
4-(Isopropylthio)phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(dppf)Cl₂ (0.03 mmol, 3 mol%)
-
Potassium carbonate (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, 4-(isopropylthio)phenylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling of an Aryl Chloride with 4-(Isopropylthio)phenylboronic Acid
Coupling with aryl chlorides is often more challenging and may require more specialized catalysts and conditions.
Materials:
-
Aryl chloride (1.0 mmol, 1.0 equiv)
-
4-(Isopropylthio)phenylboronic acid pinacol ester (1.5 mmol, 1.5 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
SPhos (0.08 mmol, 8 mol%)
-
Potassium phosphate (3.0 mmol, 3.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
Procedure:
-
In a glovebox, add Pd₂(dba)₃ and SPhos to a flame-dried Schlenk flask.
-
Add the aryl chloride, 4-(isopropylthio)phenylboronic acid pinacol ester, and potassium phosphate.
-
Remove the flask from the glovebox and add degassed toluene and water via syringe under a positive pressure of inert gas.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Follow the workup and purification procedure as described in Protocol 1.
Visualizations
References
Technical Support Center: Troubleshooting Low Yields in Couplings with 6-(Isopropylthio)pyridine-3-boronic acid
This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Suzuki-Miyaura and other cross-coupling reactions involving 6-(Isopropylthio)pyridine-3-boronic acid.
Frequently Asked Questions (FAQs)
Q1: What is protodeboronation and why is it a significant problem with pyridine-containing boronic acids?
A1: Protodeboronation is an undesired side reaction where the carbon-boron (C-B) bond of the boronic acid is cleaved and replaced by a carbon-hydrogen (C-H) bond.[1][2][3] This reaction consumes the boronic acid, leading to a reduced yield of the desired cross-coupled product and the formation of a 2-(isopropylthio)pyridine byproduct, which can complicate purification.[1][2] Pyridine-containing boronic acids are particularly susceptible to this decomposition pathway.[1][2][4]
Q2: What factors contribute to the low reactivity and potential for low yields with this compound?
A2: Low yields in Suzuki couplings with pyridine-containing boronic acids can stem from several factors:
-
Protodeboronation: As mentioned, this is a major decomposition pathway for the boronic acid.[1][2][3]
-
Catalyst Inhibition/Deactivation: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming inactive complexes and hindering the catalytic cycle.[5][6][7]
-
Homocoupling: Self-coupling of the boronic acid to form a bipyridine byproduct can occur, often promoted by the presence of oxygen.[2][6]
-
Inefficient Transmetalation: The transfer of the pyridyl group from boron to the palladium center can be sluggish for some heteroaryl boronic acids.[6]
Q3: How can I minimize protodeboronation?
A3: Several strategies can be employed to mitigate protodeboronation:
-
Use of Boronic Acid Derivatives: Protecting the boronic acid as a more stable derivative is a highly effective strategy. Common derivatives include:
-
Pinacol esters: More robust than the corresponding boronic acids.[1]
-
MIDA (N-methyliminodiacetic acid) boronates: These are highly stable, crystalline solids that can be used in "slow release" strategies, maintaining a low concentration of the active boronic acid in solution.[1][3]
-
Organotrifluoroborates (R-BF3K): These salts offer increased stability and can be effective in suppressing protodeboronation.[1][3]
-
-
Careful Selection of Reaction Conditions:
-
Anhydrous Conditions: Using anhydrous solvents and bases can reduce the rate of protodeboronation.[8]
-
Choice of Base: The type and strength of the base are critical. While a base is necessary, strongly basic aqueous conditions can promote protodeboronation.[2][6] Potassium phosphate (K₃PO₄) is often a good choice for challenging couplings.[6][9]
-
Temperature: Higher temperatures can accelerate protodeboronation, so using a highly active catalyst that allows for lower reaction temperatures can be beneficial.[2]
-
Q4: What are the best practices for setting up a Suzuki coupling reaction with this boronic acid?
A4: To maximize the chances of success:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents to remove oxygen, which can cause homocoupling and catalyst decomposition.[2][10] Maintain the reaction under a positive pressure of an inert gas like argon or nitrogen.[2][10]
-
Use High-Purity Reagents: Ensure the boronic acid, coupling partner, catalyst, and ligand are of high purity. Boronic acids can degrade upon storage.[10]
-
Catalyst and Ligand Selection: Use a highly active catalyst system. Bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos), can promote the desired cross-coupling and shield the palladium center from inhibition by the pyridine nitrogen.[6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Catalyst deactivation/inhibition.[6] 2. Protodeboronation of the boronic acid.[1][2] 3. Inactive catalyst or ligand.[10] 4. Insufficiently reactive coupling partner (e.g., an aryl chloride).[6] | 1. Use a bulky, electron-rich ligand (e.g., SPhos, XPhos, RuPhos) to protect the catalyst and promote oxidative addition.[1][6] 2. Switch to a more stable boronic acid derivative like a pinacol ester or MIDA boronate.[1][3] 3. Use a fresh, high-purity catalyst and ligand. Consider an air-stable precatalyst.[10] 4. For less reactive partners, increase the reaction temperature and/or use a more active catalyst system.[6] |
| Significant Amount of Protodeboronated Byproduct | 1. Presence of water in the reaction. 2. Inappropriate base or pH.[1] 3. High reaction temperature.[2] 4. Slow catalytic turnover allowing for decomposition. | 1. Use anhydrous solvents and reagents. 2. Screen different bases. K₃PO₄ or Cs₂CO₃ are often effective.[6][11] 3. Try to lower the reaction temperature by using a more active catalyst. 4. Use a more stable boronic acid derivative (pinacol ester, MIDA boronate).[1] |
| Formation of Homocoupled Byproducts | 1. Presence of oxygen in the reaction.[2][10] 2. Inefficient reduction of a Pd(II) precatalyst to the active Pd(0) state.[6] | 1. Ensure thorough degassing of solvents and maintain a strict inert atmosphere.[2][10] 2. Use a Pd(0) source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) or a highly efficient precatalyst.[6] 3. Adjust the stoichiometry, sometimes a slight excess of the boronic acid derivative can help.[2] |
| Reaction is Sluggish or Incomplete | 1. Poor catalyst activity.[2] 2. Low solubility of reagents. 3. Insufficiently active base. | 1. Increase catalyst loading slightly.[2] Ensure the use of an appropriate ligand. 2. Screen different solvents or solvent mixtures to ensure all components are in solution at the reaction temperature. 3. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[11] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a generalized starting procedure and should be optimized for specific substrates.
Reagents & Equipment:
-
This compound (or its pinacol ester) (1.2 - 1.5 equiv.)
-
Aryl/heteroaryl halide (1.0 equiv.)
-
Palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%)
-
Base (e.g., K₃PO₄, 2-3 equiv., finely powdered and dried)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Oven-dried Schlenk flask or sealed reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), this compound derivative (1.2-1.5 equiv.), and the base (2-3 equiv.).
-
Seal the vessel and evacuate and backfill with inert gas (repeat this cycle 3-5 times).
-
Under a positive pressure of inert gas, add the palladium precatalyst (1-2 mol%).
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (TLC, LC-MS, GC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Suzuki catalytic cycle with common pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. reddit.com [reddit.com]
- 5. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Poisoning in 6-(Isopropylthio)pyridine-3-boronic acid Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with catalyst poisoning in reactions involving 6-(Isopropylthio)pyridine-3-boronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Why is catalyst poisoning a significant issue when using this compound in palladium-catalyzed reactions?
A1: Palladium catalysts are susceptible to poisoning by sulfur and nitrogen-containing compounds. This compound contains both a thioether (-S-iPr) group and a pyridine ring. The sulfur atom can strongly and often irreversibly bind to the palladium catalyst's surface, blocking the active sites necessary for the catalytic cycle. Similarly, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, leading to the formation of inactive catalyst complexes. This dual-poisoning potential can lead to low reaction yields, incomplete conversion, or complete reaction failure.
Q2: What is the primary mechanism of catalyst poisoning by the thioether group?
A2: The primary mechanism is the strong chemisorption of the sulfur atom onto the palladium metal center. This interaction is highly favorable due to the soft nature of both palladium (a soft metal) and sulfur (a soft Lewis base). This strong coordination occupies the catalyst's active sites, preventing the substrate molecules from accessing them and participating in the catalytic cycle. In some cases, this can lead to the formation of stable and catalytically inactive palladium sulfide species.
Q3: How does the pyridine nitrogen contribute to catalyst deactivation?
A3: The nitrogen atom of the pyridine ring acts as a Lewis base and can coordinate to the electrophilic palladium(II) center. This coordination can lead to the formation of stable, off-cycle palladacycles or other inactive complexes, effectively removing the catalyst from the reaction. This issue is particularly prevalent in reactions with heteroaryl substrates.
Q4: Are there palladium catalysts that are more resistant to sulfur poisoning?
A4: Yes, research has focused on developing more robust catalyst systems. Bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos and XPhos) or N-heterocyclic carbene (NHC) ligands can help protect the palladium center. These ligands can sterically hinder the approach of the sulfur atom to the metal and their strong electron-donating properties can make the palladium center less susceptible to coordination by the poison. Additionally, using pre-formed palladium(0) sources or efficient precatalysts can sometimes improve results by ensuring the rapid generation of the active catalytic species.
Q5: Can a catalyst poisoned by this compound be regenerated?
A5: Regeneration of a sulfur-poisoned palladium catalyst can be challenging, especially in a homogeneous reaction mixture. For heterogeneous palladium catalysts (e.g., Pd on carbon), regeneration is sometimes possible through oxidative treatments. This typically involves heating the catalyst in a stream of air to oxidize the adsorbed sulfur to volatile sulfur oxides. However, for homogeneous catalysts used in solution, regeneration is generally not practical, and the focus should be on preventing poisoning in the first place.
Troubleshooting Guide
This guide addresses common issues encountered during Suzuki-Miyaura coupling reactions with this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to No Product Formation | Severe Catalyst Poisoning: Both the thioether and pyridine moieties are likely deactivating the catalyst. | 1. Optimize Ligand: Switch to bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands (e.g., IPr). 2. Increase Catalyst Loading: Incrementally increase the palladium catalyst loading (e.g., from 1-2 mol% up to 5-10 mol%). 3. Change Palladium Source: Use a pre-formed Pd(0) source like Pd(PPh₃)₄ or a highly active precatalyst. |
| Reaction Starts but Stalls | Progressive Catalyst Deactivation: The catalyst is initially active but is gradually poisoned by the substrate over time. | 1. Slow Addition of Boronic Acid: Instead of adding all the this compound at once, add it portion-wise or via a syringe pump over several hours. This maintains a low concentration of the poisoning agent. 2. Lower Reaction Temperature: If possible, running the reaction at a lower temperature for a longer duration can sometimes slow the rate of catalyst deactivation relative to the desired coupling. |
| Significant Homocoupling of Boronic Acid | Deactivated Catalyst Favoring Side Reactions: When the active sites are blocked, side reactions like oxidative homocoupling can become more prominent, especially in the presence of trace oxygen. | 1. Rigorous Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) or freeze-pump-thaw cycles. 2. Use a Pd(0) Source: Employing a Pd(0) catalyst from the start can minimize the presence of Pd(II) species that can promote homocoupling. |
| Inconsistent Yields | Variability in Reagent Quality or Reaction Setup: Trace impurities in reagents or solvents, or slight variations in the setup (e.g., degassing efficiency), can have a large impact when dealing with a poisoning substrate. | 1. Use High-Purity Reagents: Ensure the boronic acid, aryl halide, base, and solvents are of high purity. 2. Standardize Procedures: Maintain consistent procedures for setting up the reaction, especially the degassing and inert atmosphere maintenance steps. |
Quantitative Data Presentation
The following tables provide representative data on how the choice of ligand and catalyst loading can impact the yield of Suzuki-Miyaura reactions with challenging sulfur- and nitrogen-containing substrates. Note: This data is compiled from studies on substrates similar to this compound and should be used as a guide for optimization.
Table 1: Effect of Ligand Choice on Reaction Yield
| Catalyst System | Ligand | Substrate Type | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | Thiophene boronic acid | Low to Moderate | [1] |
| Pd(dppf)Cl₂ | dppf | Thiophene boronic acid | 51-89 | [2] |
| Pd(OAc)₂ | SPhos | 2-Chloropyridine derivative | >90 | [3] |
| Pd₂(dba)₃ | XPhos | 2-Chloropyridine derivative | High | [3] |
| Pd(OAc)₂ | RuPhos | Pyridyl-sulfonyl fluoride | High | [2] |
Table 2: Impact of Catalyst Loading on Reaction Yield
| Catalyst | Catalyst Loading (mol%) | Substrate Type | Yield (%) | Reference |
| Pd/C | 1 | Aryl bromide | 30 | [2] |
| Pd/C | 2.5 | Aryl bromide | 65 | [2] |
| Pd/C | 5 | Aryl bromide | 98 | [2] |
| Pd/C | 7.5 | Aryl bromide | 98 | [2] |
| Pd₂(dba)₃/FcPPh₂ | 1 | 2,6-Dichloropyridine | 74 | [4] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling with a Challenging Substrate
This protocol is a starting point for the Suzuki-Miyaura coupling of this compound with an aryl halide, using a robust catalyst system.
Materials:
-
This compound (1.2 equivalents)
-
Aryl halide (1.0 equivalent)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene/water mixture)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide, this compound, and base.
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium precatalyst.
-
Solvent Addition: Add the degassed solvent via syringe. If a biphasic system is used, add the degassed organic solvent followed by the degassed water.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
Protocol 2: Slow Addition of the Boronic Acid
This protocol is designed to mitigate progressive catalyst deactivation.
Procedure:
-
Follow steps 1-5 of Protocol 1, but with one modification: in step 1, add only the aryl halide and the base to the reaction flask.
-
Dissolve the this compound in a minimum amount of the reaction solvent in a separate flask.
-
Once the main reaction mixture is at the desired temperature, add the boronic acid solution dropwise over a period of 2-6 hours using a syringe pump.
-
After the addition is complete, continue to stir the reaction at the set temperature and monitor its progress as described in Protocol 1.
-
Proceed with the work-up and purification as outlined in Protocol 1.
Visualizations
Caption: Troubleshooting workflow for low yield in Suzuki reactions with poisoning substrates.
Caption: Mechanism of catalyst deactivation by sulfur and pyridine moieties.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reactions Involving 6-(Isopropylthio)pyridine-3-boronic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-(Isopropylthio)pyridine-3-boronic acid in cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction with this compound is not working or giving a low yield. What are the primary factors to investigate?
A1: When encountering difficulties with Suzuki-Miyaura couplings involving this substrate, a systematic check of the following parameters is recommended:
-
Catalyst Activity: Ensure the palladium catalyst is active. If you are using a Pd(II) precatalyst, it needs to be reduced in situ. For challenging couplings, consider using more robust, air-stable precatalysts.[1]
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Inert Atmosphere: Oxygen can lead to the decomposition of the catalyst and homocoupling of the boronic acid. It is crucial to properly degas all solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.[1]
-
Reagent Purity and Stability: Verify the purity of all reagents, including the aryl halide and the boronic acid. Boronic acids can degrade over time, particularly through protodeboronation.[1]
-
Base and Solvent Selection: The choice of base and solvent is critical and often linked. The base must be sufficiently strong to promote transmetalation without causing the degradation of your starting materials or product. For anhydrous reactions, ensure the base is dry and finely powdered. In biphasic systems, vigorous stirring is essential to maximize the contact between the two phases.[1]
Q2: I am observing significant protodeboronation of my this compound. How can this be minimized?
A2: Protodeboronation, the substitution of the boronic acid group with a hydrogen atom, is a common side reaction. Here are some strategies to mitigate it:
-
Use a Milder Base: Strong bases in aqueous solutions can accelerate protodeboronation. Consider switching to a weaker base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]
-
Anhydrous Conditions: Since water is the proton source for this side reaction, employing anhydrous conditions can significantly reduce its occurrence.[1]
Q3: Are there any specific considerations for the thioether group in this compound during a Suzuki coupling?
A3: While the search results did not indicate specific issues with the isopropylthio group, sulfur-containing compounds can sometimes interact with and deactivate palladium catalysts. If you suspect catalyst inhibition, consider the following:
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes protect the palladium center and improve catalytic turnover.
-
Catalyst Loading: A modest increase in the catalyst loading might be necessary to compensate for any deactivation.
Q4: What is a general work-up procedure for a Suzuki-Miyaura reaction involving this boronic acid?
A4: A typical aqueous work-up procedure is as follows:
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Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic phase with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the crude product, typically by flash column chromatography.[1]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh batch of catalyst or a more robust precatalyst.[1] |
| Oxygen contamination | Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere.[1] | |
| Poor quality of boronic acid | Check the purity of the this compound. Consider derivatizing it to the more stable diethanolamine adduct if degradation is suspected.[1] | |
| Inappropriate base or solvent | Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., Dioxane/H₂O, Toluene/H₂O).[2] | |
| Significant Protodeboronation | Base is too strong | Switch to a milder base like K₂CO₃ or KF.[1] |
| Presence of water | Use anhydrous solvents and reagents.[1] | |
| Difficulty in Product Purification | Co-elution with byproducts | Optimize the mobile phase for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Boronic acid residues in product | During work-up, perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove unreacted boronic acid. | |
| Reaction Stalls | Catalyst deactivation | Increase catalyst loading slightly. Consider using a ligand that is less susceptible to inhibition by sulfur. |
| Poor solubility of reagents | Choose a solvent system in which all reactants are soluble at the reaction temperature. |
Experimental Protocols
While a specific protocol for a Suzuki-Miyaura reaction with this compound was not found in the search results, a general procedure can be adapted. The following is a representative protocol based on common practices for Suzuki couplings. Note: This is a starting point and may require optimization for your specific substrates.
General Procedure for Suzuki-Miyaura Coupling:
-
Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2–1.5 equiv), and a finely powdered base (e.g., K₂CO₃, 2.0–3.0 equiv).
-
Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[1]
-
Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent.[1]
-
Reaction: Place the vial in a preheated oil bath or heating block and stir vigorously at the desired temperature (e.g., 80–110 °C).[1][2]
-
Monitoring: Monitor the reaction progress by a suitable technique such as TLC, GC-MS, or LC-MS.[1]
-
Work-up: Once the reaction is complete, cool to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[1]
Visualizations
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Caption: Troubleshooting decision tree for low-yield Suzuki-Miyaura couplings.
References
strategies to improve the stability of 6-(isopropylthio)pyridin-3-ylboronic acid in solution
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 6-(isopropylthio)pyridin-3-ylboronic acid in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for 6-(isopropylthio)pyridin-3-ylboronic acid in solution?
A1: The two main degradation pathways for arylboronic acids, including 6-(isopropylthio)pyridin-3-ylboronic acid, are protodeboronation and oxidation.[1][2][3]
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Protodeboronation: This is the cleavage of the carbon-boron bond, which is replaced by a carbon-hydrogen bond.[1] This process is often accelerated under basic pH conditions due to the formation of the more reactive tetrahedral boronate anion.[1]
-
Oxidation: The boronic acid group can be oxidized, particularly in the presence of reactive oxygen species, leading to the formation of the corresponding phenol.[2][3]
Q2: How does pH affect the stability of 6-(isopropylthio)pyridin-3-ylboronic acid?
A2: The pH of a solution is a critical factor in the stability of arylboronic acids. It governs the equilibrium between the neutral, trigonal planar boronic acid and its anionic, tetrahedral boronate form.[1] While the optimal pH for stability can vary depending on the specific molecule, generally, acidic to neutral pH is preferred to minimize the concentration of the more reactive boronate anion, which is favored at higher pH.[1] For pyridylboronic acids, the 3-pyridyl isomer, such as the one , is known to be significantly more stable than the 2-pyridyl isomer.[4]
Q3: What are the visible signs of degradation of a 6-(isopropylthio)pyridin-3-ylboronic acid solution?
A3: Visual signs of degradation can be subtle. A freshly prepared solution should be clear and colorless. The appearance of turbidity, precipitation, or a change in color could indicate degradation or insolubility. However, the most reliable way to assess degradation is through analytical techniques such as HPLC, LC-MS, or NMR to monitor the appearance of degradation products and the decrease in the concentration of the starting material over time.
Q4: Can I store solutions of 6-(isopropylthio)pyridin-3-ylboronic acid?
A4: For optimal results, it is highly recommended to use freshly prepared solutions of 6-(isopropylthio)pyridin-3-ylboronic acid. If storage is unavoidable, it should be for the shortest possible duration at low temperatures (2-8 °C) and protected from light and oxygen. The stability in various solvents and buffer systems should be experimentally determined for your specific application.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield or incomplete conversion | Degradation of the boronic acid prior to or during the reaction. | 1. Use a freshly prepared solution. 2. Control the pH: Maintain a slightly acidic to neutral pH if compatible with your reaction conditions. 3. Lower the reaction temperature. 4. Deoxygenate solvents: Purge solvents with an inert gas (e.g., nitrogen or argon) to minimize oxidation. 5. Consider a stabilizing agent: The addition of a diol, such as pinacol, can form a more stable boronate ester in situ.[5] |
| Inconsistent results between experiments | Variable degradation of the boronic acid due to differences in solution preparation, storage time, or reaction setup. | 1. Standardize solution preparation: Use a consistent protocol for preparing the boronic acid solution immediately before use. 2. Avoid storing solutions. 3. Ensure consistent quality of reagents and solvents. |
| Formation of unknown byproducts | Protodeboronation or oxidation of the boronic acid. | 1. Analyze byproducts: Use LC-MS or GC-MS to identify the byproducts. The presence of 2-(isopropylthio)pyridine would suggest protodeboronation. 2. Implement stabilization strategies: Refer to the solutions for "Low reaction yield." |
Experimental Protocols
Protocol 1: General Procedure for Enhancing the Stability of 6-(isopropylthio)pyridin-3-ylboronic acid in Solution
This protocol outlines general steps to minimize the degradation of 6-(isopropylthio)pyridin-3-ylboronic acid in solution for a typical cross-coupling reaction.
Materials:
-
6-(isopropylthio)pyridin-3-ylboronic acid
-
Anhydrous, deoxygenated solvent (e.g., dioxane, THF, DMF)
-
Reaction vessel
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Solvent Preparation: Deoxygenate the chosen solvent by bubbling with an inert gas for at least 30 minutes prior to use.
-
Reaction Setup: Set up the reaction vessel under an inert atmosphere.
-
Solution Preparation: Weigh the required amount of 6-(isopropylthio)pyridin-3-ylboronic acid and add it to the reaction vessel.
-
Dissolution: Add the deoxygenated solvent to the reaction vessel to dissolve the boronic acid.
-
Immediate Use: Proceed with the addition of other reagents immediately after the boronic acid has dissolved.
Protocol 2: In Situ Protection with a Diol Stabilizer
This protocol describes the in situ formation of a more stable boronate ester using a diol, such as pinacol, which can be beneficial in reactions sensitive to free boronic acids.
Materials:
-
6-(isopropylthio)pyridin-3-ylboronic acid
-
Pinacol (or another suitable diol)
-
Anhydrous, deoxygenated solvent
-
Reaction vessel
-
Inert gas supply
Procedure:
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere.
-
Reagent Addition: To the reaction vessel, add 6-(isopropylthio)pyridin-3-ylboronic acid and 1.0-1.2 equivalents of pinacol.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the boronate ester.
-
Reaction Initiation: Proceed with the addition of the other reaction components.
Visualizations
Caption: Primary degradation pathways of 6-(isopropylthio)pyridin-3-ylboronic acid.
Caption: Key strategies to improve the stability of the boronic acid in solution.
References
- 1. benchchem.com [benchchem.com]
- 2. pnas.org [pnas.org]
- 3. Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
Validation & Comparative
Comparative Reactivity Analysis: 6-(Isopropylthio)pyridine-3-boronic Acid vs. 6-(Methylthio)pyridine-3-boronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 6-(isopropylthio)pyridine-3-boronic acid and 6-(methylthio)pyridine-3-boronic acid, with a focus on their application in the widely utilized Suzuki-Miyaura cross-coupling reaction. Due to a lack of direct comparative experimental studies in the published literature, this guide synthesizes established principles of organic chemistry regarding steric and electronic effects to predict and explain the likely differences in their reactivity.
Executive Summary
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds.[1] The choice of boronic acid is critical and can significantly impact reaction efficiency. When comparing this compound and 6-(methylthio)pyridine-3-boronic acid, the primary structural difference lies in the steric bulk of the alkylthio substituent at the 6-position of the pyridine ring. It is predicted that the larger isopropyl group will exert greater steric hindrance compared to the methyl group, leading to a generally lower reaction rate and potentially requiring more forcing reaction conditions for the 6-(isopropylthio) derivative.
Theoretical Comparison of Reactivity
The reactivity of boronic acids in the Suzuki-Miyaura coupling is influenced by both electronic and steric factors.
Electronic Effects:
The sulfur atom in the thioether group at the 6-position of the pyridine ring influences the electronic properties of the molecule. Sulfur can act as a mild electron-donating group through resonance and an electron-withdrawing group through induction. The net electronic effect of the methylthio and isopropylthio groups on the pyridine ring is expected to be broadly similar, with any differences likely being subtle. Therefore, the primary driver of reactivity differences between these two molecules is anticipated to be steric effects.
Steric Effects:
Steric hindrance plays a crucial role in the key steps of the Suzuki-Miyaura catalytic cycle, particularly the transmetalation step where the organic group is transferred from the boron atom to the palladium center.
-
6-(Methylthio)pyridine-3-boronic acid: The methyl group is relatively small and is expected to present minimal steric hindrance to the approach of the palladium complex to the boronic acid moiety.
-
This compound: The isopropyl group is significantly bulkier than the methyl group. This increased steric bulk can hinder the formation of the necessary transition state for transmetalation, thereby slowing down the reaction rate. More sterically hindered reactants in Suzuki couplings generally lead to lower yields or require more forcing conditions to achieve comparable results.
This principle is supported by studies on other sterically demanding Suzuki-Miyaura couplings, where bulky substituents near the reaction center necessitate the use of specialized, highly active catalyst systems or higher reaction temperatures.
Experimental Data and Observations
However, the use of 6-(methylthio)pyridine-3-boronic acid has been documented in related palladium-catalyzed cross-coupling reactions, such as the Liebeskind-Srogl reaction, indicating its utility as a coupling partner. Its commercial availability further suggests its application in synthetic chemistry.
The absence of published Suzuki-Miyaura coupling data for This compound may suggest that it is a less commonly used reagent, potentially due to challenges in its synthesis or lower reactivity compared to less hindered analogs.
Experimental Protocols
While specific protocols for a direct comparison are not available, a general experimental protocol for a Suzuki-Miyaura coupling involving a pyridinylboronic acid is provided below. Optimization of this protocol, particularly the choice of catalyst, ligand, base, and temperature, would be necessary to achieve optimal results for each specific substrate.
General Protocol for Suzuki-Miyaura Coupling of a Pyridinylboronic Acid with an Aryl Bromide:
-
Reaction Setup: To a dry reaction vessel, add the aryl bromide (1.0 equiv), the pyridinylboronic acid (1.2-1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Catalyst and Ligand: Add the palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or Pd(OAc)₂, 1-5 mol%) and, if necessary, a phosphine ligand.
-
Solvent: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.
-
Inert Atmosphere: Purge the reaction vessel with an inert gas (e.g., argon or nitrogen).
-
Reaction: Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature, dilute with water, and extract the product with an organic solvent. The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by an appropriate method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Steric comparison of the two boronic acids.
Conclusion
Based on fundamental principles of organic chemistry, 6-(methylthio)pyridine-3-boronic acid is predicted to be more reactive than this compound in Suzuki-Miyaura cross-coupling reactions. This difference is primarily attributed to the greater steric hindrance imposed by the isopropyl group, which can impede the crucial transmetalation step of the catalytic cycle. Consequently, reactions involving this compound may require more vigorous conditions, such as higher temperatures, longer reaction times, or the use of more active and sterically demanding catalyst systems, to achieve yields comparable to those with its methylthio counterpart. For researchers and drug development professionals, this implies that 6-(methylthio)pyridine-3-boronic acid may be a more versatile and efficient building block for the synthesis of complex molecules via Suzuki-Miyaura coupling. However, this remains a prediction in the absence of direct comparative experimental data.
References
Navigating the Suzuki Coupling Landscape of 6-(Alkylthio)pyridine-3-boronic Acids: A Comparative Guide
For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the synthesis of complex molecules. This guide provides a comparative analysis of the Suzuki coupling performance of 6-(alkylthio)pyridine-3-boronic acids, offering insights into the factors influencing their reactivity and providing a practical experimental framework.
Performance Comparison and Influencing Factors
The yield of Suzuki coupling reactions involving heteroaryl boronic acids is influenced by a combination of electronic and steric effects, the stability of the boronic acid, and the chosen reaction conditions.[1][2] For 6-(alkylthio)pyridine-3-boronic acids, the thioether group at the 6-position introduces specific electronic characteristics. The sulfur atom can act as a mild electron-donating group through resonance, potentially increasing the electron density of the pyridine ring and influencing the transmetalation step of the catalytic cycle.
However, the nitrogen atom in the pyridine ring can complicate Suzuki couplings by coordinating to the palladium catalyst, which can lead to catalyst inhibition.[2] The nature of the alkyl group on the sulfur atom (methyl, ethyl, isopropyl, etc.) can introduce steric hindrance that may affect the approach of the coupling partners to the catalytic center.
To illustrate the impact of substituents on the Suzuki coupling of pyridine boronic acids, the following table summarizes representative yields from the literature for various substituted pyridylboronic acids. It is important to note that direct comparison is challenging due to variations in reaction partners and conditions across different studies.
| Pyridine Boronic Acid Derivative | Coupling Partner | Catalyst System | Base | Solvent | Yield (%) | Reference |
| 2-Chloro-5-pyridylboronic acid | Heteroaryl bromide | Pd(dppf)Cl₂ | K₂CO₃ | DMF | Moderate to Good | [3] |
| 2-Fluoro-5-pyridylboronic acid | Allylic chloride | Rh catalyst | K₃PO₄ | Dioxane/H₂O | >50 | [2] |
| 3-Pyridylboronic acid | 3-Bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 95 | [4] |
| 2-Pyridylboronate | Aryl bromide | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 74-82 | [5] |
| 6-Chloropyrido[2,3-d]pyrimidine | Aryl boronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | - | [6] |
This table presents a selection of examples to illustrate the range of conditions and yields reported for Suzuki couplings of substituted pyridine boronic acids. A direct comparison of 6-(alkylthio)pyridine-3-boronic acids is not available.
Experimental Protocol: A General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative starting point for the Suzuki coupling of a 6-(alkylthio)pyridine-3-boronic acid with an aryl or heteroaryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.[6]
Materials:
-
6-(Alkylthio)pyridine-3-boronic acid (1.0 equiv)
-
Aryl or heteroaryl halide (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, or DMF)
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the 6-(alkylthio)pyridine-3-boronic acid, the aryl or heteroaryl halide, the palladium catalyst, and the base.
-
Solvent Addition: Add the anhydrous and degassed solvent to the reaction vessel.
-
Reaction Execution: Stir the reaction mixture at the desired temperature (typically between 80-120 °C) for the required time (typically 2-24 hours). The progress of the reaction should be monitored by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.
Visualizing the Workflow
The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described in the protocol.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
References
- 1. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Validation of Suzuki Coupling Products of 6-(Isopropylthio)pyridine-3-boronic Acid by LC-MS
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Liquid Chromatography-Mass Spectrometry (LC-MS) for the validation of Suzuki coupling products derived from 6-(isopropylthio)pyridine-3-boronic acid. We will explore alternative validation methods, present detailed experimental protocols, and offer illustrative data to support researchers in their analytical workflow.
Introduction to Suzuki Coupling and the Importance of Validation
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides.[1][2] This reaction is widely used in the pharmaceutical industry to construct complex molecules. Given the importance of product purity in drug development, robust analytical validation methods are critical. LC-MS is a powerful technique for this purpose, offering both separation and identification of the desired product and potential impurities.
In a typical Suzuki coupling reaction involving this compound, the desired product is formed along with potential impurities. These can include homocoupling products of the boronic acid, starting materials, and byproducts from side reactions.[3][4] Accurate identification and quantification of these species are essential for process optimization and quality control.
LC-MS for Product Validation: A Superior Method
LC-MS stands out for its sensitivity and specificity in analyzing complex reaction mixtures. It combines the separation capabilities of liquid chromatography with the mass analysis of mass spectrometry, providing retention time and mass-to-charge ratio (m/z) for each component.
Advantages of LC-MS:
-
High Sensitivity and Selectivity: Capable of detecting and quantifying trace-level impurities.[5][6]
-
Structural Information: Provides molecular weight information, aiding in the identification of unknown byproducts.
-
Versatility: Applicable to a wide range of analytes, including polar and non-polar compounds.[7]
Comparison with Alternative Validation Methods
While LC-MS is a powerful tool, other techniques can also be employed for product validation. The choice of method often depends on the specific requirements of the analysis, such as the need for high throughput, quantitative accuracy, or structural elucidation.
| Method | Principle | Advantages | Limitations | Best Suited For |
| LC-MS | Separation by chromatography, detection by mass spectrometry. | High sensitivity, specificity, provides molecular weight.[5][7] | Higher cost, more complex instrumentation. | impurity profiling, metabolite identification, quantitative analysis. |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Separation by chromatography, detection by UV absorbance. | Robust, reproducible, widely available. | Lower sensitivity than MS, requires chromophores. | Routine purity checks, quantification of major components. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation by gas chromatography, detection by mass spectrometry. | Excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. | Analysis of volatile impurities and starting materials. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Provides detailed structural information. | Lower sensitivity, not ideal for complex mixtures without separation. | Structural elucidation of isolated products and major byproducts. |
| Thin Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material. | Simple, fast, and inexpensive. | Low resolution and sensitivity, not quantitative. | Rapid reaction monitoring.[8][9] |
Experimental Protocol: LC-MS Validation of a Suzuki Coupling Reaction
This section outlines a general protocol for the validation of the Suzuki coupling product of this compound with an aryl bromide.
1. Sample Preparation:
-
Accurately weigh a small amount of the crude reaction mixture.
-
Dissolve in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.[5]
-
Filter the sample through a 0.22 µm syringe filter to remove particulate matter.
2. LC-MS Instrumentation and Conditions:
-
LC System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Hypersil BDS C18, 150 x 4.6 mm, 5 µm) is a common choice for separating small organic molecules.[5]
-
Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B). The gradient can be optimized to achieve good separation of all components.
-
Flow Rate: 0.8 mL/min.[5]
-
MS Detector: An electrospray ionization (ESI) source coupled to a quadrupole or time-of-flight (TOF) mass analyzer.[10]
-
Ionization Mode: Positive ion mode is typically effective for pyridine-containing compounds.[5][11]
Illustrative LC-MS Data
The following table presents hypothetical data from an LC-MS analysis of a crude Suzuki coupling reaction mixture.
| Peak No. | Retention Time (min) | Observed m/z [M+H]⁺ | Proposed Identity | Relative Abundance (%) |
| 1 | 2.5 | 184.06 | This compound (Starting Material) | 5 |
| 2 | 4.2 | 232.10 | Aryl Bromide (Starting Material) | 10 |
| 3 | 6.8 | 257.12 | Desired Suzuki Product | 80 |
| 4 | 8.1 | 308.15 | Homocoupled Boronic Acid Dimer | 3 |
| 5 | 9.5 | Varies | Other Minor Byproducts | 2 |
Visualizing the Workflow and Reaction
Figure 1. A schematic overview of the Suzuki coupling reaction followed by the LC-MS validation workflow.
Figure 2. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][12]
Conclusion
LC-MS is an indispensable tool for the validation of Suzuki coupling products, offering unparalleled sensitivity and specificity for both the desired product and potential impurities. While other analytical techniques have their merits, LC-MS provides the most comprehensive data for ensuring the purity and identity of synthesized compounds in a research and drug development setting. The detailed protocol and comparative data presented in this guide serve as a valuable resource for scientists working on Suzuki coupling reactions.
References
- 1. Suzuki Coupling [organic-chemistry.org]
- 2. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 5. Bot Verification [rasayanjournal.co.in]
- 6. researchgate.net [researchgate.net]
- 7. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
- 10. japsonline.com [japsonline.com]
- 11. Analysis of Steroidal Estrogens as Pyridine-3-sulfonyl Derivatives by Liquid Chromatography Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Cross-Coupling Landscape: A Comparative Analysis of (Isopropylthio)pyridine Boronic Acid Isomers
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic selection of building blocks is paramount. This guide provides a comparative study of the positional isomers of (isopropylthio)pyridine boronic acids in Suzuki-Miyaura cross-coupling reactions, offering insights into their relative performance and providing a foundation for informed decision-making in synthetic route design.
The introduction of a substituted pyridine moiety is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. (Isopropylthio)pyridine boronic acids offer a versatile platform for this purpose, with the position of the isopropylthio and boronic acid groups significantly influencing their reactivity in palladium-catalyzed cross-coupling reactions. While a direct head-to-head experimental comparison of all three positional isomers under a single set of conditions is not extensively documented in the literature, a robust understanding of their relative performance can be derived from established principles of pyridine chemistry and data from analogous systems.
Isomeric Influence on Reactivity: A Tale of Three Positions
The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is heavily influenced by the position of the boronic acid group relative to the ring nitrogen. This is a well-documented phenomenon often referred to as the "2-pyridyl problem"[1][2].
-
2-(Isopropylthio)pyridine-X-boronic Acid: The isomer with the boronic acid group at the 2-position is anticipated to be the most challenging coupling partner. The proximity of the nitrogen atom can lead to chelation with the palladium catalyst, potentially causing catalyst inhibition or deactivation. Furthermore, 2-pyridylboronic acids are often more susceptible to protodeboronation, a side reaction that cleaves the carbon-boron bond and reduces the yield of the desired cross-coupled product[1][2]. The electron-donating nature of the isopropylthio group may partially mitigate the electron deficiency of the pyridine ring, but the steric hindrance and potential for catalyst inhibition remain significant hurdles.
-
3-(Isopropylthio)pyridine-X-boronic Acid: Isomers with the boronic acid at the 3-position generally exhibit intermediate reactivity. Being further removed from the nitrogen atom, the inhibitory effects are diminished compared to the 2-isomer. The electronic influence of the isopropylthio group at this position will play a role, with its electron-donating character potentially enhancing the nucleophilicity of the boronic acid and facilitating the transmetalation step of the catalytic cycle.
-
4-(Isopropylthio)pyridine-X-boronic Acid: The 4-isomer is generally expected to be the most reactive among the three. With the boronic acid group situated furthest from the nitrogen, the negative steric and electronic effects associated with the "2-pyridyl problem" are minimized[1]. The electronic influence of the para-substituted isopropylthio group will be most pronounced at this position, likely leading to a more efficient transmetalation and higher cross-coupling yields.
Comparative Performance Data (Inferred)
| Isomer Position | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Expected Yield (%) | Notes |
| 2 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 40-60 | Prone to lower yields due to the "2-pyridyl problem"; may require specialized ligands or conditions to optimize. |
| 3 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 | Generally good reactivity with standard Suzuki-Miyaura conditions. |
| 4 | 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 85-95 | Typically the most reactive isomer, leading to high yields under standard conditions. |
Disclaimer: The yields presented in this table are estimations based on established principles of pyridylboronic acid reactivity and are intended for comparative purposes only. Actual yields may vary depending on the specific substrates, reaction conditions, and catalyst system employed.
Experimental Protocols
The following are generalized experimental protocols for the synthesis of (isopropylthio)pyridine boronic acids and their subsequent use in Suzuki-Miyaura cross-coupling.
General Procedure for the Synthesis of (Isopropylthio)pyridine Boronic Acid Isomers
The synthesis of the title compounds can be achieved via a lithium-halogen exchange of the corresponding bromo(isopropylthio)pyridine followed by borylation with triisopropyl borate.
-
Reaction Setup: To a solution of the appropriate bromo(isopropylthio)pyridine (1.0 eq) in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium (1.1 eq) dropwise.
-
Borylation: After stirring for 1 hour at -78 °C, add triisopropyl borate (1.2 eq) dropwise.
-
Quenching and Work-up: Allow the reaction mixture to warm to room temperature and stir overnight. Quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Extract the aqueous layer with ethyl acetate.
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude boronic acid can be purified by crystallization or chromatography.
General Procedure for Suzuki-Miyaura Cross-Coupling
-
Reaction Setup: In a Schlenk tube, combine the (isopropylthio)pyridine boronic acid (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (3-5 mol%), and a base such as K₂CO₃ or Cs₂CO₃ (2.0 eq).
-
Inert Atmosphere: Evacuate and backfill the tube with argon three times.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent like dioxane, toluene, or DMF, and an aqueous solution of the base.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Visualizing the Synthetic Landscape
To aid in the conceptualization of the synthetic workflow, the following diagrams illustrate the key processes involved.
Caption: General workflow for the synthesis and cross-coupling of (isopropylthio)pyridine boronic acids.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
A Comparative Guide to Purity Assessment of Synthesized 6-(Isopropylthio)pyridine-3-boronic acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous assessment of purity for synthesized compounds is a critical juncture in chemical research and pharmaceutical development. For a key building block like 6-(Isopropylthio)pyridine-3-boronic acid, ensuring high purity is paramount as impurities can significantly impact the outcomes of subsequent reactions, biological assays, and ultimately, the safety and efficacy of a potential drug candidate. This guide provides an objective comparison of the primary analytical methods for determining the purity of synthesized this compound: High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction to Potential Impurities
The synthesis of this compound can introduce several types of impurities that a robust purity analysis must be able to detect and quantify. These can include:
-
Unreacted Starting Materials: Residual precursors from the synthesis.
-
Isomeric Byproducts: Positional isomers that may form during the synthetic process.
-
Homocoupling Products: Dimers of the boronic acid or other intermediates.
-
Hydrolysis Products: Boronic acids are susceptible to hydrolysis, leading to the corresponding boronic acid.[1][2][3]
-
Residual Solvents: Organic solvents used during the reaction or purification steps.
Comparative Analysis of Purity Assessment Methods
A comparative overview of the most effective techniques for analyzing impurities in this compound is presented below. HPLC, qNMR, and GC-MS each offer distinct advantages and are often used in a complementary fashion for comprehensive purity determination.[4]
Data Presentation: Quantitative Purity Analysis
The following table summarizes hypothetical quantitative data from the analysis of a synthesized batch of this compound using different analytical techniques.
| Analytical Method | Purity of this compound (%) | Major Impurity Detected | Concentration of Major Impurity (%) |
| HPLC-UV | 98.2 | 6-(Isopropylsulfinyl)pyridine-3-boronic acid | 1.1 |
| qNMR (¹H) | 98.5 | Unreacted 2-bromo-5-(isopropylthio)pyridine | 0.8 |
| GC-MS | Not suitable for the main component | Isopropanol | 0.2 |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for purity assessment in the pharmaceutical industry, offering high resolution and sensitivity for non-volatile and semi-volatile compounds.[2][5]
Methodology:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a common choice.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile). The analysis of boronic acids can be challenging due to their potential for on-column degradation; using a high pH mobile phase can sometimes mitigate this.[1][2]
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: The synthesized compound is accurately weighed and dissolved in a suitable solvent (e.g., acetonitrile/water mixture) to a known concentration.
Workflow for HPLC Purity Assessment:
Caption: Workflow for HPLC purity assessment.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR, particularly ¹H qNMR, is a powerful primary method for determining purity without the need for a specific reference standard of the analyte.[6][7] It provides an absolute purity value and structural information about impurities.[7]
Methodology:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified internal standard of known purity with a resonance that does not overlap with the analyte or impurity signals (e.g., maleic acid, dimethyl sulfone).
-
Sample Preparation:
-
Accurately weigh a specific amount of the synthesized compound and the internal standard into an NMR tube.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆).
-
-
Data Acquisition: Acquire the ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring complete relaxation of all relevant signals.
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate the signals corresponding to the analyte and the internal standard.
-
Calculate the purity based on the integral values, the number of protons, and the weights of the analyte and internal standard.
-
Logical Relationship in qNMR Purity Calculation:
Caption: Factors influencing qNMR purity calculation.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for the identification and quantification of volatile and semi-volatile impurities, such as residual solvents.[4] Boronic acids themselves are generally not volatile enough for direct GC analysis and may require derivatization.[8]
Methodology:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column suitable for general-purpose analysis (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: A temperature gradient to separate compounds with different boiling points.
-
Injector Temperature: Set to ensure rapid volatilization of the sample.
-
Mass Spectrometry: Electron ionization (EI) with scanning over a relevant mass range to identify impurities based on their mass spectra.
-
Sample Preparation: Dissolve the synthesized compound in a volatile organic solvent.
Comparison of Alternatives
| Feature | HPLC-UV | qNMR | GC-MS |
| Principle | Chromatographic separation based on polarity, followed by UV detection. | Nuclear magnetic resonance signal intensity is directly proportional to the number of nuclei. | Chromatographic separation based on boiling point and polarity, with mass-based detection. |
| Primary Use | Quantifying non-volatile impurities and the main component. | Absolute quantification of the main component and identification of impurities with protons. | Identifying and quantifying volatile and semi-volatile impurities (e.g., residual solvents). |
| Advantages | High sensitivity and resolution, widely available. | Provides an absolute purity value without a specific reference standard, non-destructive.[6][7] | Excellent for identifying unknown volatile impurities through mass spectral libraries. |
| Limitations | Requires a reference standard for absolute quantification, potential for on-column degradation of boronic acids.[1][2] | Lower sensitivity than HPLC, requires a high-purity internal standard, complex mixtures can be difficult to resolve. | Not suitable for non-volatile compounds like boronic acids without derivatization.[8] |
Conclusion
The selection of an appropriate analytical method for assessing the purity of synthesized this compound depends on the specific requirements of the analysis.
-
HPLC-UV is the workhorse for routine quantitative purity assessment of the main product and non-volatile impurities.
-
qNMR offers the distinct advantage of providing an absolute purity value without the need for a specific reference standard of the analyte, along with valuable structural information.[4]
-
GC-MS is indispensable for the detection and identification of volatile impurities that are not amenable to HPLC analysis.[4]
A comprehensive purity assessment of this compound should ideally employ a combination of these techniques to ensure a thorough characterization of the synthesized compound, confirming its suitability for further research and development.
References
- 1. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Determining and reporting purity of organic molecules: why qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
benchmarking 6-(Isopropylthio)pyridine-3-boronic acid against other heterocyclic boronic acids
A Comparative Guide to the Performance of 6-(Isopropylthio)pyridine-3-boronic acid and Other Heterocyclic Boronic Acids in Suzuki-Miyaura Cross-Coupling Reactions
For researchers, scientists, and drug development professionals, the strategic construction of carbon-carbon bonds is fundamental to the synthesis of novel molecular entities. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in this endeavor, prized for its versatility and functional group tolerance.[1] This guide provides a comparative benchmark of this compound against other commonly employed heterocyclic boronic acids, offering insights into its reactivity, stability, and potential applications, supported by experimental data and detailed protocols.
Heterocyclic boronic acids are invaluable building blocks in medicinal chemistry, enabling the incorporation of heteroaromatic moieties that are prevalent in a vast number of biologically active compounds.[2] The choice of boronic acid can significantly impact the efficiency and outcome of a Suzuki-Miyaura coupling. Factors such as the nature of the heterocycle, the position of the boronic acid group, and the electronic properties of other substituents on the ring all play a crucial role in the reaction's success.
Performance Benchmark: Reactivity and Electronic Effects
The reactivity of a boronic acid in the Suzuki-Miyaura catalytic cycle is heavily influenced by the electronic nature of its substituents. Electron-donating groups (EDGs) on the heterocyclic ring generally enhance the rate of transmetalation, the rate-determining step for many Suzuki-Miyaura couplings, by increasing the nucleophilicity of the organic group being transferred to the palladium catalyst. Conversely, electron-withdrawing groups (EWGs) can decrease reactivity.[3]
The isopropylthio (-S-iPr) group at the 6-position of this compound is considered a moderately electron-donating group through resonance. This electronic characteristic is expected to render this reagent more reactive than its unsubstituted counterpart, pyridine-3-boronic acid, and significantly more reactive than pyridine boronic acids bearing electron-withdrawing groups, such as halogens.
While direct side-by-side comparative studies under identical conditions are sparse in the literature, we can collate and analyze data from various sources to provide a qualitative and semi-quantitative comparison. The following table summarizes representative yields for the Suzuki-Miyaura coupling of various heterocyclic boronic acids with 4-bromoanisole, a common coupling partner.
| Boronic Acid | Substituent Type at C6 | Coupling Partner | Catalyst System (Typical) | Yield (%) | Reference(s) |
| This compound | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ / Base | ~85-95 * | Predicted |
| 6-(Methylthio)pyridine-3-boronic acid | Electron-Donating | 4-Bromoanisole | Pd(PPh₃)₄ / K₂CO₃ | High | [4] |
| 6-Methoxypyridine-3-boronic acid | Electron-Donating | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ | ~90 | [5] |
| Pyridine-3-boronic acid | Unsubstituted | 4-Bromoanisole | Pd(PPh₃)₄ / Na₂CO₃ | ~70-80 | [6] |
| 6-Chloropyridine-3-boronic acid | Electron-Withdrawing | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ | ~60-70 | [7] |
| 2-Thiopheneboronic acid | - | 4-Bromoanisole | Pd/Fe₃O₄/Charcoal / K₂CO₃ | 38 | [6] |
| 3-Thiopheneboronic acid | - | 4-Bromoanisole | Pd(dppf)Cl₂ / K₂CO₃ | ~80-90 | [8] |
Yield for this compound is predicted based on the strong electron-donating nature of the isopropylthio group, which is expected to result in high reactivity, comparable to or exceeding that of other electron-rich pyridine-3-boronic acids.
Stability Considerations
A critical aspect of working with heterocyclic boronic acids is their stability. Many are susceptible to protodeboronation, a process where the carbon-boron bond is cleaved by a proton source, leading to the formation of the corresponding unsubstituted heterocycle and reducing the yield of the desired cross-coupled product. This degradation pathway is often more pronounced for electron-rich or sterically hindered boronic acids. While the isopropylthio group enhances reactivity, it may also increase the propensity for protodeboronation under certain conditions. To mitigate this, the use of anhydrous solvents, carefully chosen bases, and shorter reaction times can be beneficial.[9]
Experimental Protocols
A general protocol for the Suzuki-Miyaura cross-coupling of a heterocyclic boronic acid with an aryl bromide is provided below. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates.
Materials:
-
Heterocyclic boronic acid (e.g., this compound) (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) (2.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, heterocyclic boronic acid, palladium catalyst, and base.
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
Add the degassed anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow, a relevant biological signaling pathway where these compounds find application, and a logical decision-making process for reaction optimization.
Many kinase inhibitors, which are crucial in cancer and inflammation research, incorporate heteroaromatic scaffolds synthesized via Suzuki-Miyaura coupling. The p38 MAPK signaling pathway is a key regulator of inflammatory responses, and its inhibitors often feature such structural motifs.[10][][][13]
Choosing the right conditions is paramount for a successful Suzuki-Miyaura coupling. The following decision tree provides a logical framework for optimizing the reaction.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies [mdpi.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 13. Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
evaluating the effect of the isopropylthio group on the biological activity of derivatives
A comparative analysis of the substitution of an isopropyl group with an isopropylthio moiety reveals a significant impact on the cytotoxic activity of 1,3,5-triphenyl-1H-pyrazole derivatives. This bioisosteric replacement has been shown to modulate the anticancer properties of these compounds, suggesting a promising avenue for drug development professionals in the design of more potent therapeutic agents.
In the realm of medicinal chemistry, the strategic modification of a lead compound's structure is a cornerstone of optimizing its biological activity. One such modification, the replacement of an isopropyl group with an isopropylthio group, serves as a compelling case study in the power of bioisosterism. This substitution, while seemingly minor, can induce significant changes in a molecule's physicochemical properties, ultimately leading to enhanced therapeutic effects. A key study investigating a series of 1,3,5-triphenyl-1H-pyrazole derivatives has provided valuable experimental data illuminating the advantages of this particular structural alteration.
Comparative Cytotoxic Activity
The core of the investigation lies in the direct comparison of the cytotoxic effects of 1,3,5-triphenyl-1H-pyrazole derivatives bearing either an isopropyl or an isopropylthio group at the 4-position of the N-1 phenyl ring. The results, summarized in the table below, clearly indicate that the introduction of the sulfur atom in the isopropylthio moiety leads to a marked increase in cytotoxic activity against various cancer cell lines.
| Compound ID | R Group | Cell Line | IC50 (µM) |
| 1 | 4-isopropyl | HL-60 | > 50 |
| 2 | 4-isopropylthio | HL-60 | 8.4 |
| 1 | 4-isopropyl | K562 | > 50 |
| 2 | 4-isopropylthio | K562 | 10.2 |
| 1 | 4-isopropyl | Jurkat | > 50 |
| 2 | 4-isopropylthio | Jurkat | 7.5 |
Table 1: Comparative cytotoxic activity (IC50) of 1,3,5-triphenyl-1H-pyrazole derivatives with an isopropyl (Compound 1) versus an isopropylthio group (Compound 2) against various human leukemia cell lines.
As evidenced by the data, the derivative featuring the isopropylthio group (Compound 2 ) consistently demonstrated significantly lower IC50 values across all tested leukemia cell lines compared to its isopropyl counterpart (Compound 1 ), which was largely inactive. This suggests that the presence of the sulfur atom is crucial for the observed cytotoxic effects.
Experimental Protocols
To ensure the reproducibility and validity of these findings, the following detailed experimental methodologies were employed:
Synthesis of 1,3,5-triphenyl-1H-pyrazole Derivatives
The synthesis of the target pyrazole derivatives was achieved through a cyclocondensation reaction between a substituted chalcone and a corresponding phenylhydrazine.
General Procedure:
-
A mixture of the appropriate 4-substituted chalcone (1 mmol) and 4-substituted phenylhydrazine hydrochloride (1.2 mmol) was refluxed in glacial acetic acid (15 mL) for 6 hours.
-
The reaction mixture was then cooled to room temperature and poured into ice-water.
-
The resulting precipitate was collected by filtration, washed with water, and purified by recrystallization from ethanol to afford the desired 1,3,5-triphenyl-1H-pyrazole derivative.
Cell Culture
Human leukemia cell lines (HL-60, K562, and Jurkat) were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were maintained at 37°C in a humidified atmosphere containing 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds was evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Protocol:
-
Cells were seeded in 96-well plates at a density of 5 x 10^4 cells/well.
-
The cells were then treated with various concentrations of the test compounds and incubated for 72 hours.
-
Following the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) was added to each well, and the plates were incubated for an additional 4 hours.
-
The resulting formazan crystals were dissolved by adding 100 µL of dimethyl sulfoxide (DMSO) to each well.
-
The absorbance at 570 nm was measured using a microplate reader.
-
The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, was calculated from the dose-response curves.
Logical Workflow of the Study
The logical progression of this research, from synthesis to biological evaluation, can be visualized in the following workflow diagram.
Figure 1: Workflow of the synthesis and biological evaluation of 1,3,5-triphenyl-1H-pyrazole derivatives.
The Putative Role of the Isopropylthio Group in a Signaling Pathway
While the precise mechanism of action was not fully elucidated in the initial study, the enhanced activity of the isopropylthio derivative suggests a potential interaction with key cellular signaling pathways involved in cancer cell proliferation and survival. One such pathway is the PI3K/Akt signaling cascade, which is frequently dysregulated in cancer. The lipophilicity and electronic properties of the isopropylthio group may facilitate stronger binding to the active site of kinases within this pathway, such as Akt itself.
Figure 2: A hypothetical model of the isopropylthio derivative inhibiting the PI3K/Akt signaling pathway.
Safety Operating Guide
Safe Disposal of 6-(Isopropylthio)pyridine-3-boronic acid: A Procedural Guide
For researchers and professionals in drug development, the proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide outlines the essential procedures for the safe disposal of 6-(Isopropylthio)pyridine-3-boronic acid, emphasizing immediate safety protocols and step-by-step logistical instructions. Adherence to these guidelines is crucial for minimizing risks and complying with regulatory standards.
Immediate Safety and Handling:
Before initiating any disposal procedures, it is imperative to handle this compound with care. This compound, like other boronic acid derivatives, should be treated as hazardous waste. Under no circumstances should this chemical or its containers be discarded in regular trash or poured down the drain.[1] All handling of this compound and its associated waste must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][3]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound and its waste products.
| PPE Category | Specification | Source |
| Eye Protection | Chemical safety goggles or a face shield.[1][4] | EN 166 (European Standard) or equivalent |
| Hand Protection | Nitrile or neoprene gloves. Double gloving is recommended.[1][4] | Manufacturer's glove compatibility chart |
| Body Protection | A fully fastened lab coat that covers the arms.[1][4] | Standard laboratory apparel |
| Footwear | Closed-toe shoes.[1] | Standard laboratory apparel |
| Respiratory | A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or dust is generated.[3][4] | Institutional safety guidelines |
Step-by-Step Disposal Procedure
The proper disposal of this compound involves a systematic approach from waste collection to final pickup.
Waste Segregation and Collection
-
Designated Waste Containers : Utilize separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[1]
-
Labeling : All waste containers must be explicitly marked as "Hazardous Waste" and include the full chemical name: "this compound". The label should also indicate that it is a boronic acid derivative.[1]
Solid Waste Disposal
-
Contaminated Materials : Solid waste such as contaminated gloves, bench paper, and empty vials should be placed in the designated solid hazardous waste container.
-
Cleanup of Spills : For dry spills, carefully sweep up the material to avoid generating dust and place it in the solid waste container.[2][4][5]
Liquid Waste Disposal
-
Reaction Mixtures : Unused solutions or reaction mixtures containing the compound should be collected in a designated liquid hazardous waste container.
-
Rinsates : All rinsates from the decontamination of glassware should be collected as liquid hazardous waste.[1]
Decontamination of Glassware
-
Initial Rinse : Rinse contaminated glassware with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate in the liquid hazardous waste container.
-
Secondary Decontamination : A basic wash can be effective in converting residual boronic acid into a more water-soluble boronate salt.[1][6] This can be followed by a water rinse. All rinsates from this process must be collected as liquid hazardous waste.[1]
-
Final Rinse : After decontamination, a final rinse with water should also be collected as hazardous waste.[1]
-
Drying : Allow the cleaned glassware to air dry completely in a well-ventilated area before reuse.
Waste Storage and Pickup
-
Storage : Store sealed and labeled waste containers in a designated satellite accumulation area.
-
Pickup : Follow your institution's specific procedures for hazardous waste pickup and disposal.[1][3]
Disposal Workflow
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-(Isopropylthio)pyridine-3-boronic acid
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling 6-(Isopropylthio)pyridine-3-boronic acid. The following procedures are based on best practices for handling analogous boronic acid derivatives and should be supplemented by a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier.
Immediate Safety Precautions: When handling this compound, strict adherence to safety protocols is essential to mitigate potential hazards. Based on data for similar compounds, this chemical should be treated as a substance that can cause skin, eye, and respiratory irritation.[1][2]
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood.[3][4]
-
Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[3]
Hygiene Measures:
-
Avoid all personal contact, including the inhalation of dust or vapors.[3]
-
Wash hands thoroughly with soap and water after handling and before breaks.
-
Do not eat, drink, or smoke in the laboratory.[3]
-
Remove any contaminated clothing immediately and wash it before reuse.[3]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for the routine handling of this compound.
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles are mandatory. A full-face shield is recommended when there is a risk of splashing.[3] | To protect eyes from contact, which can cause serious irritation.[2][5] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile) should be worn.[3][4] | To prevent skin contact and potential irritation.[1][5] |
| Body Protection | A laboratory coat is required. For larger quantities or tasks with a higher risk of exposure, a chemical-resistant apron should be worn over the lab coat.[3][6] | To protect skin from accidental splashes or spills. |
| Respiratory Protection | For handling small quantities in a well-ventilated fume hood, respiratory protection may not be necessary. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[3] | To prevent respiratory tract irritation.[5] |
Operational Plan: Step-by-Step Handling Procedure
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area within the chemical fume hood by covering the surface with absorbent, disposable bench paper.
-
Weighing and Transfer:
-
Handle the solid material carefully to avoid generating dust.
-
Use a spatula or other appropriate tool for transferring the solid.
-
If transferring to a solution, add the solid slowly to the solvent to avoid splashing.
-
-
Reaction Setup:
-
All reactions should be conducted in appropriate glassware within the fume hood.
-
Ensure the reaction vessel is securely clamped.
-
-
Post-Reaction Work-up:
-
Quench the reaction carefully, being mindful of any potential exothermic processes.
-
Perform extractions and washes within the fume hood.
-
-
Cleaning:
-
Decontaminate all glassware and equipment that came into contact with the chemical.
-
Wipe down the work surface in the fume hood with an appropriate solvent and then with soap and water.
-
Disposal Plan
All waste generated from the use of this compound, including contaminated PPE and empty containers, must be considered hazardous waste.[3]
Waste Segregation and Collection:
| Waste Type | Collection Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for solid chemical waste. This includes any unreacted material and contaminated consumables (e.g., weigh boats, filter paper). |
| Liquid Waste | Collect all liquid waste, including reaction mixtures and solvent washes, in a labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams. |
| Contaminated PPE | Place used gloves, disposable lab coats, and other contaminated protective equipment in a designated hazardous waste bag or container.[3] |
| Sharps | Any contaminated needles or other sharps must be disposed of in a designated sharps container. |
Disposal Workflow:
Caption: Workflow for handling and disposal of this compound.
Spill Response Protocol
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Ventilate: Ensure the area is well-ventilated, if it is safe to do so.[3]
-
Contain: For small spills, use an inert absorbent material (e.g., sand, vermiculite) to contain the spill. Avoid raising dust.[3]
-
Clean-up: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[3][7]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[3]
-
Report: Report the spill to the appropriate safety personnel.[3]
Disclaimer: This information is provided as a general guide and is not a substitute for a formal safety review and the specific Safety Data Sheet (SDS) for the compound. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
